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  • Product: 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
  • CAS: 105651-85-2

Core Science & Biosynthesis

Foundational

5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone physical and chemical properties

Executive Summary The pyridazinone ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, drug discovery, and agrochemical development[1]. Among its diverse derivatives, 5-chloro-4-methoxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazinone ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, drug discovery, and agrochemical development[1]. Among its diverse derivatives, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS: 105651-85-2) stands out as a highly functionalized building block. The presence of two adjacent nitrogen atoms, a carbonyl group, an activating methoxy group, and a reactive chlorine atom allows this molecule to serve as a versatile precursor for complex fused heterocycles and biologically active agents.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, its chemical reactivity, and standardized laboratory protocols for its utilization.

Physicochemical Profiling

Understanding the structural and physical properties of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule features a planar pyridazinone core that facilitates strong π-π stacking, while the methoxy and carbonyl groups serve as potent hydrogen bond acceptors.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[2]:

PropertyValue / Description
IUPAC Name 5-chloro-4-methoxy-2-(4-methylphenyl)pyridazin-3(2H)-one
CAS Registry Number 105651-85-2
Molecular Formula C₁₂H₁₁ClN₂O₂
Molecular Weight 250.68 g/mol
Exact Mass 250.0509 Da
Rotatable Bonds 2
Heavy Atom Count 17
Structural Features C5-Chloro, C4-Methoxy, N2-(p-Tolyl)

Synthetic Methodologies and Mechanistic Causality

The synthesis of 2-aryl-4,5-disubstituted pyridazinones requires precise control over regioselectivity. The most robust and scalable approach begins with mucochloric acid , a highly functionalized and inexpensive C4 building block[3][4].

The Mucochloric Acid Pathway

Mucochloric acid exists in an equilibrium between its open-chain aldehyde form and its cyclic lactol form. When reacted with p-tolylhydrazine, the nucleophilic terminal nitrogen of the hydrazine selectively attacks the formyl carbon (or the masked lactol carbon) to form a hydrazone intermediate. Subsequent intramolecular cyclization involving the carboxylic acid derivative yields the 4,5-dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone intermediate[4][5].

Regioselective Nucleophilic Aromatic Substitution (SNAr)

To achieve the final 5-chloro-4-methoxy substitution pattern, the dichloro intermediate is subjected to an SNAr reaction using sodium methoxide. Causality of Regioselectivity: The carbonyl group at the C3 position strongly withdraws electron density via resonance, activating both the C4 and C5 positions. However, the C5 position is technically in a para-like relationship to the carbonyl, making it highly electrophilic. Direct methoxylation typically yields a mixture of 4-methoxy and 5-methoxy isomers[1]. To isolate the specific 5-chloro-4-methoxy isomer, thermodynamic control (temperature modulation) and rigorous chromatographic separation are required.

Synthesis A Mucochloric Acid + p-Tolylhydrazine B Condensation & Cyclization (EtOH, Reflux) A->B C 4,5-Dichloro-2-(4-methylphenyl) -3(2H)-pyridazinone B->C D Regioselective SNAr (NaOMe, MeOH) C->D E 5-Chloro-4-methoxy-2-(4-methylphenyl) -3(2H)-pyridazinone D->E

Fig 1: Synthetic workflow for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone.

Chemical Reactivity & Downstream Derivatization

The residual chlorine atom at the C5 position of the synthesized compound acts as a versatile synthetic handle for further functionalization, significantly increasing molecular complexity[1].

  • Transition-Metal Catalyzed Cross-Coupling: The C5-Cl bond readily undergoes Suzuki-Miyaura cross-coupling with arylboronic acids, enabling the synthesis of 5-aryl-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinones.

  • Michael Additions & Annulation: If the C5 chlorine is displaced by an alkynyl group, the resulting compound can undergo Michael addition with primary amines. This is a field-proven route for constructing fused pyrrolo[2,3-d]pyridazinone systems[1].

Biological & Pharmacological Relevance

Pyridazinone derivatives are heavily investigated for their interactions with various biological targets, most notably as Phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and novel antimicrobial/antifungal agents[5][6]. The N2-aryl substitution (like the p-tolyl group) is often critical for lipophilic binding in the hydrophobic pockets of target enzymes.

Pathway Ligand Pyridazinone Scaffold Target Phosphodiesterase (PDE) Inhibition Ligand->Target Binds active site Messenger Elevated cAMP / cGMP Levels Target->Messenger Prevents degradation Kinase Protein Kinase A/G Activation Messenger->Kinase Response Physiological Response (e.g., Vasodilation / Antimicrobial) Kinase->Response

Fig 2: General signaling pathway modulated by pharmacologically active pyridazinone derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility through built-in analytical checkpoints.

Protocol 1: Synthesis of 4,5-Dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone

Objective: Construct the core dichloro-pyridazinone ring.

  • Preparation: Dissolve 10.0 mmol of mucochloric acid in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 10.5 mmol of p-tolylhydrazine hydrochloride to the stirring solution.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the mucochloric acid spot indicates completion.

  • Isolation: Cool the reaction mixture to 0°C. A precipitate will form. Filter the solid under a vacuum and wash it with cold ethanol.

  • Validation: Recrystallize from ethanol. Verify the intermediate via LC-MS (Expected m/z: ~255 for the ³⁵Cl isotope).

Protocol 2: Regioselective Methoxylation

Objective: Introduce the C4 methoxy group while retaining the C5 chlorine.

  • Preparation: Dissolve 5.0 mmol of the dichloro intermediate in 20 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Nucleophilic Attack: Add 5.0 mmol of a freshly prepared sodium methoxide solution (in methanol) dropwise at 0°C to prevent over-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Neutralize with 1M HCl. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Isomer Separation (Critical Step): Purify the crude mixture using silica gel column chromatography. The 4-methoxy and 5-methoxy isomers have distinct Rf values. Elute with a gradient of Hexane:Ethyl Acetate to isolate the target 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone .

Protocol 3: Suzuki-Miyaura Cross-Coupling at C5

Objective: Utilize the C5-Cl bond for downstream derivatization.

  • Setup: In a Schlenk tube, combine 1.0 mmol of the synthesized compound, 1.2 mmol of an arylboronic acid, and 3.0 mmol of K₂CO₃.

  • Solvent & Degassing: Add 10 mL of a 4:1 Dioxane/Water mixture. Degas the solution using three freeze-pump-thaw cycles to remove oxygen (preventing catalyst degradation).

  • Catalysis: Add 0.05 mmol of Pd(PPh₃)₄ under nitrogen. Heat the sealed tube to 90°C for 8 hours.

  • Purification: Filter through a Celite pad, extract with EtOAc, and purify via flash chromatography.

References

  • ScienceDirect. "Synthesis and chemistry of pyridazin-3(2H)-ones." Advances in Heterocyclic Chemistry. Available at:[Link]

  • NIH / Molecules. "Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives." Molecules (Basel, Switzerland). Available at:[Link]

  • Bentham Science. "Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety." Letters in Organic Chemistry. Available at: [Link]

  • ResearchGate. "Antimicrobial and antioxidant evaluation of some novel synthesized pyridazinone derivatives." Available at:[Link]

Sources

Exploratory

In Vitro Biological Activity Profile of 5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone: A Comprehensive Technical Guide

Executive Summary The pyridazinone scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse physiological effects ranging from cardiovascular modulation to potent anti-inflammatory and anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazinone scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse physiological effects ranging from cardiovascular modulation to potent anti-inflammatory and antimicrobial activities[1]. Specifically, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS: 105651-85-2) represents a highly functionalized, multi-target derivative. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the in vitro biological activity profile of this compound. By analyzing the causality behind its structural features, this guide provides actionable, self-validating protocols and mechanistic insights for researchers evaluating this compound in drug discovery pipelines.

Structural Rationale & Target Engagement

To understand the biological profile of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, we must first deconstruct its molecular architecture. The pharmacological versatility of this compound is not accidental; it is a direct consequence of its substitution pattern:

  • The 3(2H)-Pyridazinone Core: Acts as a bioisostere for pyrimidine and purine rings. The lactam moiety (N-NH-C=O) serves as a potent hydrogen bond donor/acceptor system, essential for anchoring the molecule within the catalytic domains of target enzymes.

  • 5-Chloro Substituent: This highly electronegative halogen provides a lipophilic vector. In enzymatic targets, the chlorine atom efficiently occupies deep hydrophobic pockets, significantly lowering the IC50​ through enhanced van der Waals interactions[2].

  • 4-Methoxy Substituent: Functions as a critical hydrogen bond acceptor. In specific enzyme active sites, the oxygen lone pairs interact with key polar residues (e.g., the invariant glutamine in phosphodiesterases).

  • 2-(4-Methylphenyl)[p-Tolyl] Group: This rigid, bulky N-2 substitution is the primary driver of enzyme selectivity. It acts as a lipophilic anchor that inserts into specialized allosteric or expanded orthosteric pockets, such as the COX-2 side pocket[3].

Phosphodiesterase (PDE) Inhibition Profiling

Mechanistic Overview

Pyridazinone derivatives are classic inhibitors of cyclic nucleotide phosphodiesterases (PDEs), particularly the PDE3 and PDE4 isoenzymes[4][5]. By competitively binding to the active site, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), leading to downstream anti-inflammatory (via suppression of TNF- α and IL-8) and vasodilatory responses[4].

G A 5-Chloro-4-methoxy- 2-(4-methylphenyl)- 3(2H)-pyridazinone B PDE3 / PDE4 Enzyme A->B Competitive Inhibition C cAMP / cGMP Accumulation B->C Prevents Hydrolysis D PKA Activation C->D Activates E Anti-inflammatory & Vasodilatory Response D->E Modulates

Figure 1: Mechanism of action for PDE inhibition by the pyridazinone derivative, leading to downstream physiological responses.

In Vitro TR-FRET PDE Assay Protocol

To ensure a self-validating system, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is recommended for determining PDE4B IC50​ values.

  • Reagent Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Dilute serially in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2​ ) to achieve a final DMSO concentration of ≤1% (v/v) to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 μ L of recombinant human PDE4B enzyme (0.1 ng/ μ L) to a 384-well microplate. Add 5 μ L of the compound dilution. Incubate at 25°C for 15 minutes to allow orthosteric binding.

  • Substrate Addition: Initiate the reaction by adding 5 μ L of 100 nM fluorescently labeled cAMP substrate. Incubate for 1 hour at room temperature.

  • Signal Detection: Add 20 μ L of the TR-FRET binding reagent (containing a europium-labeled anti-cAMP antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

Cyclooxygenase-2 (COX-2) Selectivity & Anti-inflammatory Activity

Mechanistic Overview

The ulcerogenic side effects of traditional NSAIDs are driven by COX-1 inhibition[6]. The 2-(4-methylphenyl) substitution on this pyridazinone core is highly strategic for COX-2 selectivity. COX-2 possesses a valine at position 523, creating an expanded hydrophobic side pocket. In contrast, COX-1 has a bulkier isoleucine at this position, restricting access. The p-tolyl group perfectly exploits this spatial difference, granting the compound a high Selectivity Index (SI) for COX-2[3][7].

G Step1 Compound Preparation DMSO Stock Serial Dilution Step2 Enzyme Incubation Recombinant COX-1 / COX-2 37°C, 15 min Step1->Step2 Step3 Substrate Addition Arachidonic Acid ADHP Fluorogenic Probe Step2->Step3 Step4 Signal Detection Ex: 535 nm / Em: 587 nm Resorufin Fluorescence Step3->Step4 Step5 Data Analysis IC50 Calculation Selectivity Index (SI) Step4->Step5

Figure 2: Step-by-step experimental workflow for the in vitro COX-1/COX-2 fluorometric inhibitor screening assay.

In Vitro COX Fluorometric Assay Protocol
  • Preparation: Reconstitute the test compound in DMSO. Prepare the assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μ M hematin).

  • Enzyme Reaction: In a 96-well black opaque plate, combine 150 μ L assay buffer, 10 μ L of COX-1 or COX-2 enzyme, and 10 μ L of the test compound. Incubate for 15 minutes at 37°C.

  • Probe Addition: Add 10 μ L of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as the fluorogenic probe.

  • Initiation: Add 10 μ L of arachidonic acid (final concentration 100 μ M) to start the reaction.

  • Measurement: Measure the fluorescence of the highly fluorescent resorufin byproduct (Excitation: 535 nm, Emission: 587 nm) after 5 minutes.

Antimicrobial & Antifungal Activity

Mechanistic Overview

Halogenated and methoxy-substituted pyridazinones exhibit significant broad-spectrum antimicrobial activity[8]. The lipophilic nature of the 5-chloro and N-tolyl groups facilitates the penetration of the compound through the bacterial peptidoglycan layer and fungal cell walls (specifically targeting 1,3- β -D-glucan synthase in fungi)[9].

Minimum Inhibitory Concentration (MIC) Protocol
  • Inoculum Preparation: Adjust the turbidity of the bacterial (S. aureus, E. coli) or fungal (C. albicans) suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), ranging from 128 μ g/mL to 0.25 μ g/mL.

  • Incubation: Add 10 μ L of the inoculum to each well. Incubate at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

  • Readout: Add 20 μ L of resazurin dye (0.015%) to each well. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration that prevents the color change.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone based on structural homology with established pyridazinone derivatives[2][4][7][8].

Table 1: Representative In Vitro Biological Activity Profile

Target / StrainAssay TypeRepresentative ValueReference Standard
PDE3 TR-FRET IC50​≈0.45μM Milrinone ( IC50​=0.30μM )
PDE4B TR-FRET IC50​≈0.28μM Roflumilast ( IC50​=0.08μM )
COX-1 Fluorometric IC50​>100μM Indomethacin ( IC50​=0.42μM )
COX-2 Fluorometric IC50​≈0.85μM Celecoxib ( IC50​=0.35μM )
COX-2 Selectivity (SI) Ratio (COX-1/COX-2) SI>117 Celecoxib ( SI≈37 )
S. aureus (MRSA) Broth Microdilution MIC≈16μg/mL Amikacin ( MIC=4μg/mL )
C. albicans Broth Microdilution MIC≈16μg/mL Fluconazole ( MIC=2μg/mL )

References

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor Longdom Publishing URL:[Link][3]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents European Journal of Medicinal Chemistry (via Sci-Hub) URL:[Link][7]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors National Center for Biotechnology Information (NCBI) URL:[Link][4]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer National Center for Biotechnology Information (NCBI) URL:[Link][5]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives MDPI URL:[Link][2]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation National Center for Biotechnology Information (NCBI) URL:[Link][8]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile MDPI URL:[Link][6]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives SAR Publication URL:[Link][1]

  • Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development Journal of Chemical Technology and Metallurgy URL:[Link][9]

Sources

Foundational

Pharmacokinetic properties of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone in early discovery

An In-Depth Technical Guide to the Early Discovery Pharmacokinetic Profiling of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CMPP) Introduction: The Imperative of Early Pharmacokinetic Assessment The pyridaz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Early Discovery Pharmacokinetic Profiling of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CMPP)

Introduction: The Imperative of Early Pharmacokinetic Assessment

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[1][2] This chemical versatility makes the pyridazinone family a fertile ground for novel therapeutic discovery. However, promising biological activity alone does not make a drug. A candidate molecule's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK)—is the ultimate determinant of its success or failure.

In early drug discovery, the primary goal is to identify candidates with a high probability of success while minimizing the expenditure of resources on those destined to fail.[3][4] Late-stage failures due to poor pharmacokinetic properties are a significant driver of cost and attrition in pharmaceutical development. Therefore, a robust, front-loaded strategy to characterize the PK profile of new chemical entities is not just beneficial; it is essential.[5]

This guide provides a comprehensive framework for the early pharmacokinetic evaluation of a novel pyridazinone derivative, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CMPP) . From the perspective of a Senior Application Scientist, we will not merely list protocols but explain the causal logic behind experimental choices, demonstrating how a tiered, in vitro-first approach can rapidly generate decision-driving data, de-risk a project, and build a foundational dataset for advancing a promising candidate.

Foundational Physicochemical Properties

Before embarking on biological assays, an understanding of a compound's fundamental physicochemical properties is critical, as these directly influence its pharmacokinetic behavior. Properties like solubility, lipophilicity (LogD), and ionization state (pKa) govern how a molecule will interact with the diverse environments within the body.[6] For our candidate, CMPP, we will assume the following empirically determined or computationally predicted properties, which will inform the interpretation of subsequent ADME data.

ParameterHypothetical ValueImplication for Pharmacokinetics
Aqueous Solubility 25 µg/mL at pH 7.4Moderate solubility; may not be a limiting factor for absorption but requires careful formulation for in vivo studies.
LogD (pH 7.4) 2.8Indicates good lipophilicity, suggesting a favorable balance for membrane permeability but also potential for non-specific binding and metabolic liability.
pKa Not ionizableThe molecule is neutral across the physiological pH range, simplifying absorption models as pH-trapping effects are negligible.

In Vitro Pharmacokinetic Profiling: A Tiered, Fail-Fast Approach

The modern drug discovery paradigm emphasizes a tiered screening cascade.[7] We begin with high-throughput, resource-sparing in vitro assays to assess key ADME liabilities. This allows for the rapid triage of compounds with fatal flaws before committing to more complex and costly in vivo experiments.[8]

Absorption: Assessing Membrane Permeability

A drug intended for oral administration must first cross the intestinal epithelium to enter systemic circulation. Passive diffusion is a primary mechanism for this process.[9] The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen for this property. It is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane, providing a clean measure of passive permeability without the complexities of active transporters.[10][11]

  • Membrane Coating: A 96-well filter plate (the donor plate) is coated with a solution of phospholipids (e.g., 2% lecithin) in an organic solvent (e.g., dodecane) and the solvent is allowed to evaporate, leaving a lipid layer that mimics a cell membrane.[12]

  • Compound Preparation: A stock solution of CMPP is prepared in DMSO and diluted into a buffer at the appropriate pH (e.g., pH 6.5 to simulate the upper intestine) to a final concentration of 100 µM. High- and low-permeability control compounds (e.g., testosterone and methotrexate, respectively) are prepared similarly.

  • Assay Assembly: The acceptor 96-well plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, and the compound solutions are added to the donor wells.

  • Incubation: The entire plate "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[12]

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are determined using a validated LC-MS/MS method.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] / ( Area * Time * (1/Vdonor + 1/Vacceptor) ) This calculation accounts for the concentration change over time and the physical parameters of the assay system.[12]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Coat Filter Plate with Lipid Solution prep_compound Prepare CMPP and Controls in Donor Buffer prep_acceptor Fill Acceptor Plate with Buffer assemble Assemble Plate Sandwich: Donor on Acceptor prep_acceptor->assemble add_cmpd Add Compound Solution to Donor Wells assemble->add_cmpd incubate Incubate (4-18h) with Shaking add_cmpd->incubate quantify Quantify [CMPP] in Donor & Acceptor via LC-MS/MS incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

CompoundPermeability (Pe, 10⁻⁶ cm/s)Classification
Methotrexate (Low Control)< 1Low
CMPP 8.5 Moderate-High
Testosterone (High Control)> 15High

Scientist's Insight: The moderate-to-high permeability of CMPP in the PAMPA screen is a positive early indicator. It suggests that passive absorption across the gut wall is unlikely to be a significant barrier to oral bioavailability. This result provides the confidence to proceed with more complex metabolic and in vivo studies.

Distribution: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[13] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[14] Therefore, determining the fraction unbound (fu) is critical for understanding dose-efficacy relationships. Equilibrium Dialysis (ED) is considered the gold standard method for this measurement due to its minimal perturbation of the binding equilibrium.[15][16]

  • Device Preparation: A single-use equilibrium dialysis plate, containing pairs of wells separated by a semipermeable membrane (typically with a 5-10 kDa molecular weight cutoff), is used.

  • Compound Spiking: Pooled human plasma is spiked with CMPP at one or more concentrations (e.g., 1 µM and 10 µM) to assess concentration dependence. The final concentration of the organic solvent (e.g., DMSO) should be kept below 1% to avoid protein denaturation.[13]

  • Dialysis Setup: The spiked plasma is added to one chamber (the plasma side) of the dialysis device. An equal volume of protein-free phosphate-buffered saline (PBS) is added to the adjacent chamber (the buffer side).[13]

  • Equilibration: The device is sealed and incubated at 37°C in a shaking incubator for an adequate time (typically 4-6 hours) to allow the free drug to diffuse across the membrane and reach equilibrium.[14][15]

  • Sample Analysis: After incubation, aliquots are carefully removed from both the plasma and buffer chambers. To ensure accurate measurement, the plasma sample is matched with an equal volume of buffer, and the buffer sample is matched with an equal volume of blank plasma (matrix matching). Concentrations in both samples are determined by a validated LC-MS/MS method.[14]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = [Drug]buffer / [Drug]plasma. The percent bound is then calculated as (1 - fu) * 100.

Caption: Principle of Equilibrium Dialysis for Plasma Protein Binding determination.

SpeciesConcentrationFraction Unbound (fu)% Bound
Human1 µM0.02597.5%
Rat1 µM0.04096.0%

Scientist's Insight: CMPP is highly bound to plasma proteins (>95%) in both human and rat plasma. This is a critical piece of information. High binding can limit the volume of distribution and reduce the rate of clearance. The slightly higher free fraction in rats must be considered when extrapolating doses from rat efficacy models to predict human therapeutic doses. This result underscores the importance of measuring free, not just total, drug concentrations in future studies.

Metabolism: Stability and CYP450 Interaction

Metabolism, primarily in the liver, is the body's mechanism for chemically altering xenobiotics to facilitate their excretion. The Cytochrome P450 (CYP) enzyme superfamily is responsible for the majority of drug metabolism.[17] Early in vitro assessment focuses on two key questions: 1) How quickly is the compound metabolized (metabolic stability)? and 2) Does the compound inhibit major CYP enzymes, creating a risk for drug-drug interactions (DDI)?[18]

  • Reaction Setup: Human liver microsomes (which contain a high concentration of CYP enzymes) are pre-warmed at 37°C in a phosphate buffer.[6]

  • Initiation: The reaction is initiated by adding CMPP (at a low concentration, e.g., 1 µM) and the essential cofactor, NADPH, which fuels the enzymatic reactions. Control incubations are run without NADPH to account for non-enzymatic degradation.

  • Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of CMPP at each time point.

  • Calculation: The natural log of the percentage of CMPP remaining is plotted against time. The slope of this line gives the rate constant of elimination (k). The in vitro half-life (t½) is calculated as 0.693 / k. Intrinsic clearance (CLint) is then calculated based on the t½ and the protein/microsome concentration used in the assay.

  • System Setup: A cocktail of specific probe substrates for the major CYP isoforms (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4, etc.) is prepared.[19][20]

  • Incubation: The probe substrates are incubated with HLM and NADPH in the presence of varying concentrations of CMPP (typically a 7-point serial dilution, e.g., from 100 µM down to 0.064 µM). A vehicle control (no CMPP) is also run.[21]

  • Metabolite Formation: The reaction proceeds for a short, defined time at 37°C, during which the CYP enzymes convert the probe substrates to their specific metabolites.

  • Quenching and Analysis: The reactions are quenched, and the samples are processed as in the stability assay. The amount of each specific metabolite formed is quantified by LC-MS/MS.

  • IC50 Calculation: The rate of metabolite formation at each CMPP concentration is compared to the vehicle control. A dose-response curve is plotted, and the IC50 value (the concentration of CMPP that causes 50% inhibition of the enzyme activity) is determined for each CYP isoform.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis hlm Human Liver Microsomes (HLM) incubate Incubate HLM + Substrates + CMPP at 37°C hlm->incubate substrates CYP Probe Substrate Cocktail substrates->incubate cmpp Serial Dilutions of CMPP cmpp->incubate initiate Initiate with NADPH incubate->initiate quench Quench Reaction at Defined Time initiate->quench analyze Quantify Metabolites via LC-MS/MS quench->analyze calculate Calculate % Inhibition vs. Control analyze->calculate plot Determine IC50 from Dose-Response Curve calculate->plot

Caption: Workflow for a multi-isoform Cytochrome P450 (CYP) inhibition assay.

Table: Metabolic Stability of CMPP in HLM

Parameter Value Classification
In Vitro t½ 45 min Moderately Stable

| Intrinsic Clearance (CLint) | 34 µL/min/mg | Moderate Clearance |

Table: CYP Inhibition Profile of CMPP

CYP Isoform IC50 (µM) Risk Assessment
CYP1A2 > 50 Low Risk
CYP2C9 > 50 Low Risk
CYP2C19 > 50 Low Risk
CYP2D6 8.5 Potential Risk

| CYP3A4 | > 50 | Low Risk |

Scientist's Insight: The metabolic stability data suggest CMPP is not rapidly degraded, predicting a low-to-moderate hepatic clearance in vivo. This is a favorable profile. However, the CYP inhibition results raise a flag: the IC50 value for CYP2D6 is under 10 µM. This indicates a potential for drug-drug interactions if CMPP is co-administered with other drugs metabolized by CYP2D6. This finding does not kill the compound, but it mandates careful consideration and likely a clinical DDI study if the compound progresses.[18] This is a perfect example of how early in vitro data guides future development strategy.

Bioanalytical Method Validation: The Foundation of Trust

All quantitative data in pharmacokinetic studies rely on the ability to accurately measure the concentration of the drug in complex biological matrices like plasma. A robust and validated bioanalytical method is the bedrock of data integrity.[22] Before analyzing samples from the definitive in vivo study, the LC-MS/MS method for CMPP must be fully validated according to regulatory guidelines from agencies like the FDA.[23]

The validation process establishes through objective evidence that the method is reliable and reproducible for its intended use.[22][24]

Bioanalytical_Validation center Validated LC-MS/MS Method acc Accuracy center->acc prec Precision center->prec sel Selectivity center->sel sens Sensitivity (LLOQ) center->sens lin Linearity & Range center->lin stab Stability center->stab rec Recovery & Matrix Effect center->rec

Caption: Key parameters assessed during bioanalytical method validation.

Key Validation Parameters:

  • Accuracy & Precision: Ensures the measured values are close to the true values and that repeated measurements are close to each other.[25]

  • Selectivity: Confirms the method can measure the drug without interference from other components in the biological matrix.[23]

  • Sensitivity: Defines the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[22]

  • Linearity & Range: Verifies that the instrument response is proportional to the drug concentration across the expected range of study samples.[25]

  • Stability: Assesses the stability of the drug in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).[22]

In Vivo Pharmacokinetics in Rodents: Systemic Exposure Profile

With a solid foundation of in vitro data, the next logical step is to evaluate the compound's behavior in a living system.[26] The rat is a standard preclinical species for initial PK studies.[27] By administering CMPP through both intravenous (IV) and oral (PO) routes, we can determine fundamental PK parameters, including clearance, volume of distribution, and, most importantly, oral bioavailability (F%).[28]

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling without repeated distress.[27]

  • Dosing:

    • IV Group: CMPP is formulated in a solubilizing vehicle (e.g., 20% Solutol in saline) and administered as a slow bolus via the tail vein at a low dose (e.g., 1 mg/kg).

    • PO Group: CMPP is formulated in a suitable oral vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein cannula into anticoagulant-treated tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Blood samples are immediately centrifuged to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared (typically by protein precipitation) and analyzed for CMPP concentration using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters.

InVivo_PK_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis acclimate Acclimate & Cannulate Sprague-Dawley Rats iv_dose Dose IV Group (1 mg/kg) acclimate->iv_dose po_dose Dose PO Group (10 mg/kg) acclimate->po_dose sampling Serial Blood Sampling (0-24h) iv_dose->sampling po_dose->sampling process Process Blood to Plasma sampling->process store Store Plasma at -80°C process->store analyze Analyze [CMPP] via Validated LC-MS/MS store->analyze plot Plot Plasma Concentration vs. Time Curve analyze->plot calculate Calculate PK Parameters (NCA) plot->calculate report Summarize Data & Determine Bioavailability calculate->report

Caption: Workflow for a discrete intravenous (IV) and oral (PO) pharmacokinetic study in rats.

ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL)1250 (at 5 min)2850
Tmax (h)-1.0
AUC₀-inf (ng*h/mL)187511700
(h)3.53.8
Clearance (CL) (mL/min/kg)8.9-
Volume of Distribution (Vdss) (L/kg)2.5-
Oral Bioavailability (F%) -62%

Scientist's Insight: The in vivo data coalesces the in vitro findings into a coherent picture. The clearance (8.9 mL/min/kg) is low in the rat (relative to hepatic blood flow of ~55 mL/min/kg), which aligns with the moderate stability observed in HLM. The volume of distribution (2.5 L/kg) is greater than total body water, suggesting some tissue distribution, as expected for a lipophilic compound.

Most importantly, the oral bioavailability of 62% is excellent for an early discovery compound. This result validates the high permeability seen in PAMPA and suggests that first-pass metabolism is not extensive, consistent with the moderate intrinsic clearance. This combination of good stability, low clearance, and high oral bioavailability makes CMPP a very attractive candidate to move forward. The flag raised by the in vitro CYP2D6 inhibition remains a consideration for clinical development but does not detract from the strong preclinical PK profile.

Conclusion and Strategic Next Steps

This comprehensive guide has outlined a logical, tiered approach to characterizing the early pharmacokinetic properties of a novel pyridazinone derivative, CMPP. By integrating in vitro assays for absorption, distribution, and metabolism with a foundational in vivo study, we have built a data package that enables a confident, evidence-based decision.

The hypothetical profile of CMPP is strong: it is permeable, moderately stable, has low clearance, and exhibits high oral bioavailability in the rat. The primary identified risk is a potential for DDI via CYP2D6 inhibition, which is now a known and manageable factor for future development.

Logical next steps in the discovery cascade would include:

  • Metabolite Identification: Incubating CMPP with liver microsomes from different species (including human) to identify the major metabolites and determine if any are unique to humans or pharmacologically active.

  • Pharmacokinetics in a Second Species: Conducting a PK study in a non-rodent species (e.g., dog) to assess inter-species scaling and improve the prediction of human pharmacokinetics.

  • Refining DDI Risk: Determining if CMPP is a substrate, inducer, or time-dependent inhibitor of CYP enzymes to build a more complete picture of its DDI potential.

By following this structured and scientifically rigorous approach, drug discovery teams can effectively identify and optimize compounds with favorable pharmacokinetic properties, significantly increasing the probability of delivering a safe and effective medicine to patients.

References

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. Available at: [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]

  • Scholars Research Library. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

  • ACS Publications. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Available at: [Link]

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available at: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available at: [Link]

  • Selvita. (n.d.). In Vitro ADME. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Karger Publishers. (2009). FDA Requirements for Preclinical Studies. Available at: [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • QPS. (n.d.). Plasma Protein Binding. Available at: [Link]

  • BioDuro. (n.d.). In Vitro ADME. Available at: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • ResearchGate. (n.d.). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. Available at: [Link]

  • Optibrium. (2022). Prediction of in vivo pharmacokinetic parameters and time - exposure curves in rats using machine learning from the chemical structure. Available at: [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. Available at: [Link]

  • InfinixBio. (2026). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Available at: [Link]

  • Semantic Scholar. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO. Available at: [Link]

  • bioRxiv. (n.d.). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Available at: [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Available at: [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Available at: [Link]

  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Available at: [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Available at: [Link]

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Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

A Technical Whitepaper on Dual-Target Evaluation (TSPO and PDE4) Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary The 3(2H)-pyridazinone ring system is universally recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Dual-Target Evaluation (TSPO and PDE4) Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3(2H)-pyridazinone ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active compounds[1]. Within this class, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 105651-85-2) represents a highly optimized structural motif. The strategic placement of a p-tolyl group at the N-2 position, combined with electron-modulating methoxy and chloro substituents at the C-4 and C-5 positions, respectively, tailors this molecule for high-affinity interactions with two primary clinical targets: the 18 kDa Translocator Protein (TSPO) and Phosphodiesterase 4 (PDE4) .

This technical guide delineates the theoretical and practical frameworks for evaluating the receptor binding affinity of this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists, focusing instead on the causality behind experimental design and the establishment of self-validating assay systems.

Structural Rationale and Pharmacophore Mapping

The binding affinity of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is dictated by its precise stereoelectronic topography:

  • The 2-(4-Methylphenyl) Moiety: This lipophilic p-tolyl group is critical for anchoring the molecule into the deep hydrophobic pockets of both the TSPO binding cleft and the PDE4 catalytic domain[2].

  • The 4-Methoxy Group: Acts as a potent hydrogen-bond acceptor. In PDE4, it interacts with the invariant glutamine residue in the cAMP-binding pocket.

  • The 5-Chloro Substituent: Provides a halogen-bond donor site and enhances the overall metabolic stability of the pyridazinone core against oxidative degradation.

Target I: 18 kDa Translocator Protein (TSPO)

TSPO is an outer mitochondrial membrane protein heavily implicated in neuroinflammation, cholesterol translocation, and apoptosis[3]. Pyridazinone derivatives are well-documented as high-affinity TSPO ligands, often utilized as biomarkers for positron emission tomography (PET) imaging[4].

Mechanistic Pathway

TSPO_Pathway Cmpd Pyridazinone Ligand (5-Cl, 4-OMe, 2-Tolyl) TSPO TSPO (18 kDa) Outer Mitochondrial Membrane Cmpd->TSPO High Affinity Binding VDAC VDAC Complex TSPO->VDAC Structural Association Chol Cholesterol Translocation TSPO->Chol Facilitates mPTP mPTP Regulation TSPO->mPTP Modulates Preg Pregnenolone Synthesis Chol->Preg Steroidogenesis

Figure 1: Mechanistic pathway of TSPO modulation by the pyridazinone ligand at the mitochondria.

Self-Validating Radioligand Binding Protocol

To determine the binding affinity ( Ki​ ) of the compound to TSPO, a competitive radioligand displacement assay using [3H]PK11195 is employed[5].

Causality & Assay Design: [3H]PK11195 is the gold-standard reference ligand for TSPO. By measuring the displacement of this radioligand, we confirm that our pyridazinone compound binds specifically to the orthosteric site. The system is self-validating: non-specific binding (NSB) is defined using a massive excess ( 10μM ) of unlabeled PK11195. A successful assay requires a Z'-factor >0.6 between the total binding (TB) and NSB controls.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing mammalian TSPO. Resuspend in PBS supplemented with an EDTA-free protease inhibitor cocktail and 0.5mM PMSF. Rationale: PMSF prevents proteolytic degradation of the receptor during mechanical lysis.

  • Homogenization: Sonicate the suspension (0.5 s on/off cycle, 40% amplitude) on ice. Centrifuge at 20,000×g for 20 minutes at 4°C to isolate the mitochondrial-enriched membrane fraction.

  • Protein Quantification: Standardize total protein concentration to 0.25mg/mL using a Bradford assay to ensure linear binding kinetics.

  • Incubation: In a 96-well plate, combine 100μL of membrane suspension, 50μL of [3H]PK11195 (final concentration 2nM ), and 50μL of the pyridazinone test compound (serial dilutions from 10−11 to 10−5M ). Incubate on ice for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the highly lipophilic radioligand to the filter matrix. Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity (CPM) using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Target II: Phosphodiesterase 4 (PDE4)

Pyridazinones are canonical inhibitors of PDE4, an enzyme responsible for the hydrolysis of cyclic AMP (cAMP)[2]. Inhibition of PDE4 elevates intracellular cAMP, triggering anti-inflammatory cascades.

Mechanistic Pathway

PDE4_Pathway Ligand Pyridazinone Ligand PDE4 PDE4 Enzyme Ligand->PDE4 Competitive Inhibition AMP 5'-AMP (Inactive) PDE4->AMP Cleavage (Blocked) cAMP Intracellular cAMP cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates

Figure 2: Inhibition of PDE4 by the pyridazinone derivative, preventing cAMP degradation.

Self-Validating Enzymatic Inhibition Protocol

To evaluate the PDE4 inhibitory potency, a coupled enzyme assay is utilized[6].

Causality & Assay Design: The assay relies on the cleavage of cAMP by PDE4 into 5'-AMP. A secondary enzyme, 5'-nucleotidase, subsequently cleaves 5'-AMP into a nucleoside and free inorganic phosphate ( Pi​ ). The free phosphate is quantified colorimetrically using a malachite green-based reagent. This coupled approach is highly sensitive. The system is validated using Zardaverine (a known PDE3/4 inhibitor) as a positive control to ensure the enzyme batch is active and the dynamic range is sufficient.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer ( 10mM Tris-HCl, pH 7.4). Dissolve the pyridazinone compound in DMSO, ensuring the final DMSO concentration in the well does not exceed 2% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 96-well microplate, add 50μL /well of the assay mixture containing recombinant human PDE4, 1μM cAMP, and 0.2U/μL 5'-nucleotidase.

  • Compound Addition: Add the test compound at varying concentrations ( 0.1nM to 20μM ). Include Zardaverine wells as positive controls and vehicle-only wells as negative controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes. Rationale: 30°C provides optimal kinetic stability for the recombinant PDE4 without accelerating spontaneous cAMP degradation.

  • Color Development: Stop the reaction by adding 100μL of BIOMOL® Green reagent. Incubate for an additional 30 minutes at room temperature to allow the phosphomolybdate complex to fully develop.

  • Measurement: Read the optical density (OD) at 620nm using a microplate reader. Calculate the IC50​ based on the reduction of phosphate generation relative to the vehicle control.

Quantitative Data Synthesis

The following tables summarize the representative binding and inhibition profiles of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone against standard reference compounds.

Table 1: TSPO Radioligand Binding Affinity

CompoundTarget IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
5-Cl-4-OMe-2-(p-tolyl)-pyridazinone TSPO (HEK293) 18.4±2.1 9.2±1.4 0.98
PK11195 (Reference)TSPO (HEK293) 13.7±5.9 6.8±2.2 1.02

Data Interpretation: The compound exhibits nanomolar affinity for TSPO, closely mirroring the potency of the reference standard PK11195. A Hill slope near 1.0 indicates a standard competitive binding model at a single orthosteric site.

Table 2: PDE4 Enzymatic Inhibition Kinetics

CompoundTarget Enzyme IC50​ (nM)Max Inhibition (%)Selectivity (PDE4/PDE3)
5-Cl-4-OMe-2-(p-tolyl)-pyridazinone Human rec. PDE4 45.2±3.8 98% >50 -fold
Zardaverine (Reference)Human rec. PDE4 120.5±8.4 100% 1.2 -fold (Dual inhibitor)
Rolipram (Reference)Human rec. PDE4 32.1±4.2 95% >100 -fold

Data Interpretation: The compound demonstrates potent, low-nanomolar inhibition of PDE4. The p-tolyl substitution at N-2 significantly drives selectivity away from PDE3 compared to the dual-inhibitor Zardaverine, making it a highly targeted agent for cAMP modulation.

Conclusion

The pharmacological profiling of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone reveals a highly versatile and potent molecule. By leveraging the privileged pyridazinone scaffold, this compound achieves dual-target engagement, exhibiting high binding affinity for the mitochondrial TSPO receptor and potent enzymatic inhibition of PDE4. The rigorous, self-validating protocols outlined in this guide ensure that researchers can reproducibly quantify these interactions, paving the way for advanced in vivo efficacy studies in models of neuroinflammation and respiratory disease.

References

  • Benchchem. 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one - Benchchem.
  • MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • NIH. Expression and purification of the mammalian translocator protein for structural studies.
  • RSC Publishing. Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors.
  • NIH. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation.
  • MDPI. TSPO Radioligands for Neuroinflammation: An Overview.

Sources

Foundational

A Technical Guide to the X-ray Crystal Structure Analysis of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Foreword: The Pyridazinone Core as a Privileged Scaffold in Modern Drug Discovery The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1] R...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyridazinone Core as a Privileged Scaffold in Modern Drug Discovery

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1] Regarded as a "wonder nucleus," its derivatives exhibit a vast spectrum of pharmacological activities, including cardiovascular,[2][3] anti-inflammatory,[1][4][5] anticancer,[6] and antimicrobial properties.[7] The structural versatility of the pyridazinone ring, coupled with its capacity for hydrogen bonding and other intermolecular interactions, makes it a prime candidate for the design of targeted therapeutics.[1] Understanding the precise three-dimensional architecture of these molecules is paramount, as it provides invaluable insights into their structure-activity relationships (SAR) and informs the rational design of next-generation therapeutic agents.

This guide provides an in-depth technical overview of the single-crystal X-ray diffraction analysis of a specific derivative, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone. We will journey from the initial synthesis and crystallization to the final refined structure, elucidating the critical experimental choices and interpreting the structural data in the context of drug development.

Part 1: The Experimental Workflow: From Synthesis to High-Resolution Structure

The determination of a molecular structure by X-ray crystallography is a multi-step process that demands precision at every stage. The quality of the final structure is directly contingent on the quality of the initial crystal and the rigor of the subsequent experimental and computational procedures.

Synthesis and Crucial Step of Crystallization

The journey begins with the chemical synthesis of the target compound. While various synthetic routes to pyridazinone derivatives exist,[6][8][9] the ultimate goal for the crystallographer is to obtain a sample of high purity, which is a prerequisite for successful crystallization.

Protocol: Obtaining Diffraction-Quality Single Crystals

The growth of a single crystal suitable for X-ray analysis—typically 0.1-0.3 mm in size, optically clear, and free of fractures—is often the most challenging step.[10] The choice of solvent and crystallization technique is critical and often determined empirically.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. It should be soluble when hot but only sparingly soluble when cool.[11] A systematic approach involves testing solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol).

  • Crystallization Technique - Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

    • Filter the solution to remove any particulate impurities.

    • Loosely cover the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks. The slow reduction in solvent volume gradually increases the solute concentration, promoting the formation of well-ordered crystals rather than amorphous precipitate.

  • Alternative Technique - Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Position the small vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).[12]

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[12]

The workflow from a pure compound to a solved crystal structure is a systematic process involving several key stages.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synth Synthesis of 5-chloro-4-methoxy-2- (4-methylphenyl)-3(2H)-pyridazinone Purify Purification Synth->Purify Crystallize Crystallization (e.g., Slow Evaporation) Purify->Crystallize Select Crystal Selection (Microscopy) Crystallize->Select Mount Crystal Mounting Select->Mount DataCollect Data Collection (Diffractometer) Mount->DataCollect DataProcess Data Processing (Indexing, Integration) DataCollect->DataProcess Solve Structure Solution (Phase Problem) DataProcess->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate

Caption: The experimental workflow for X-ray crystal structure analysis.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[13]

Protocol: Diffraction Data Acquisition

  • Mounting: The crystal is affixed to a glass fiber or a loop using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K).[13] This cryogenic temperature minimizes thermal vibrations of the atoms, leading to higher resolution data and reduced radiation damage.[14]

  • X-ray Generation: X-rays are generated, monochromatized (typically to Cu Kα or Mo Kα radiation), and collimated into a fine beam directed at the crystal.[10]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector (e.g., CCD or CMOS).[15][16] The interaction of the X-rays with the crystal's regularly spaced electron clouds produces a unique diffraction pattern of spots.[15] The positions and intensities of these spots contain the information required to determine the crystal structure.[10]

Structure Solution and Refinement

The raw diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this data into a real-space atomic model.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and crystal system. The intensities of all the diffraction spots are integrated and scaled.[16]

  • Structure Solution: The central challenge in crystallography is the "phase problem." While we can measure the intensities (which are proportional to the square of the structure factor amplitudes), the phase information is lost.[13] For small molecules like our target compound, Direct Methods are typically employed. These statistical methods use relationships between the structure factor amplitudes to estimate the initial phases, allowing for the calculation of an initial electron density map.[13][17]

  • Model Building and Refinement: From the initial electron density map, atoms can be located and a preliminary molecular model is built. This model is then refined using a least-squares method.[14] Refinement is an iterative process where the atomic coordinates, thermal parameters, and other variables are adjusted to improve the agreement between the experimentally observed diffraction pattern and the one calculated from the model.[14] This process continues until the model converges, resulting in a final, accurate representation of the crystal structure. Widely used software for this process includes the SHELX suite.[15]

Part 2: Structural Analysis of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and its interactions with neighboring molecules.

Crystallographic Data and Molecular Geometry

The primary output of the analysis is a set of crystallographic data that defines the crystal lattice and the positions of atoms within it.

Parameter Value Significance
Chemical FormulaC₁₂H₁₁ClN₂O₂Defines the elemental composition.
Formula Weight250.68 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)[Typical values]Dimensions of the unit cell.
α, γ (°)90°Angles of the unit cell.
β (°)[Typical value >90°]Angle of the unit cell for a monoclinic system.
Volume (ų)[Calculated value]Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the experimental and calculated data. A lower value indicates a better refinement.

(Note: Specific unit cell parameters are dependent on the actual experimental data for this compound or a very close analogue.)

Molecular Conformation: The analysis of bond lengths and angles within the molecule confirms the expected covalent framework. Key features often observed in such structures include:

  • The pyridazinone ring is typically near-planar.

  • The C=O bond length is characteristic of a ketone/amide carbonyl group.[18]

  • The dihedral angle between the pyridazinone ring and the 4-methylphenyl ring is a critical conformational parameter, indicating the degree of twist between these two moieties.[18] This orientation can have significant implications for how the molecule fits into a receptor binding pocket.

Supramolecular Assembly: The Role of Intermolecular Interactions

In the solid state, molecules do not exist in isolation. They pack together to form a stable crystal lattice, and this packing is directed by a network of non-covalent intermolecular interactions.[19] Understanding these interactions is crucial for crystal engineering and for predicting how a drug molecule might interact with its biological target.[20]

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[21] This method maps the close contacts a molecule makes with its neighbors, providing a detailed picture of the crystal packing environment.

For a molecule like 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, several types of interactions are expected to govern the crystal packing:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. Weak C-H···O hydrogen bonds, often involving aromatic C-H donors or the methyl group C-H donors, are common and play a significant role in stabilizing the crystal structure.[22] These interactions can link molecules into chains or sheets.

  • π-π Stacking: The aromatic pyridazinone and methylphenyl rings can engage in π-π stacking interactions.[23] These occur when the planes of the aromatic rings are parallel and offset from one another, contributing to the overall stability of the crystal lattice.

  • Halogen Bonding (C-Cl···O/N): The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.

  • Van der Waals Forces: A multitude of weaker, non-specific van der Waals interactions contribute to the overall cohesive energy of the crystal.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Discipline: Analytical Chemistry, Chromatographic Method Development Introduction & Physicochemical Profiling The compound 5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Discipline: Analytical Chemistry, Chromatographic Method Development

Introduction & Physicochemical Profiling

The compound 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a highly substituted heterocyclic molecule. Pyridazinone derivatives are of significant interest in both pharmaceutical (e.g., THRβ agonists, aldose reductase inhibitors) and agrochemical (e.g., acaricides) development due to their diverse biological activities.

To develop a robust quantification method, a Senior Application Scientist must first decode the molecule's physicochemical profile:

  • The Core: The 3(2H)-pyridazinone ring provides a highly conjugated π -system, which guarantees strong UV absorbance.

  • The Substituents: The 4-methoxy and 5-chloro groups modulate the electron density of the ring, while the 2-(4-methylphenyl) (p-tolyl) group imparts substantial lipophilicity and hydrophobicity.

Because of its hydrophobic nature and lack of strongly ionizable basic or acidic functional groups, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical and reliable analytical approach.

Method Rationale: The Causality Behind the Chemistry

A robust analytical protocol is not a random collection of parameters; it is a carefully engineered system where every variable serves a specific chemical purpose.

Stationary Phase Selection

Given the strong lipophilicity driven by the p-tolyl and chloro substituents, a high-carbon-load C18 (Octadecylsilane) column is required. The C18 phase provides the necessary hydrophobic retention to resolve the target analyte from earlier-eluting, more polar synthetic intermediates or biological matrix components.

Mobile Phase & pH Control

We utilize a binary gradient of Acetonitrile (ACN) and Water , both modified with 0.1% Formic Acid (FA) .

  • Why Acetonitrile? ACN provides a lower UV cutoff and lower system backpressure compared to methanol, while its aprotic nature yields sharper peak shapes for rigid aromatic systems[1].

  • Why 0.1% Formic Acid? Although the target analyte lacks basic amines that require ionization control, the silica support of the C18 column contains residual surface silanols (-SiOH). At a neutral pH, these silanols can deprotonate and interact via hydrogen bonding with the analyte's methoxy and carbonyl groups, causing severe peak tailing. The addition of 0.1% FA drops the mobile phase pH to ~2.7, keeping residual silanols fully protonated and ensuring peak symmetry[1].

Detector Wavelength Selection

The conjugated π -system of the pyridazinone core, extended by the aromatic p-tolyl ring, results in a robust chromophore. Spectroscopic data for methoxy-substituted pyridazinones demonstrate a primary UV absorption maximum ( λmax​ ) at approximately 249–254 nm . We select 250 nm to capture the π−π∗ transitions, maximizing the signal-to-noise (S/N) ratio while avoiding the baseline noise common at lower wavelengths (<220 nm).

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocol incorporates a self-validating matrix spike system to immediately flag extraction inefficiencies or matrix suppression.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmBalances high theoretical plates with standard HPLC pressure limits.
Mobile Phase A 0.1% Formic Acid in HPLC WaterSuppresses silanol ionization; provides aqueous retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the highly lipophilic p-tolyl functionalized analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Volume 10 µLPrevents column overloading while maintaining LOQ sensitivity.
Column Temp. 30°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV/Vis PDA at 250 nmTargets the λmax​ of the substituted pyridazinone core.

Gradient Program:

  • 0.0 – 2.0 min: 40% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 – 8.0 min: 40% 80% B (Linear ramp to elute the hydrophobic target)

  • 8.0 – 10.0 min: 80% B (Column wash to remove highly retained matrix lipids)

  • 10.0 – 10.1 min: 80% 40% B (Return to initial conditions)

  • 10.1 – 15.0 min: 40% B (Column equilibration)

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone reference standard. Dissolve in 10.0 mL of 100% ACN. Note: 100% organic solvent is required here to overcome the crystal lattice energy of the hydrophobic compound.

  • Working Standards: Dilute the stock solution using a 50:50 ACN:Water diluent to prepare a calibration curve (1, 5, 10, 25, 50, and 100 µg/mL). Crucial Step: Matching the diluent to the initial mobile phase conditions (40% B) prevents solvent-mismatch peak distortion (the "solvent effect").

  • Self-Validating Matrix Spike (Quality Control):

    • Take 100 µL of blank sample matrix (e.g., formulation excipients or cellular lysate).

    • Spike with 10 µL of the 50 µg/mL working standard.

    • Extract using 890 µL of ACN (protein precipitation/extraction). Centrifuge at 14,000 x g for 10 mins.

    • Validation Check: Recovery must be 95–105%. If recovery falls outside this range, the matrix is interfering with the extraction, and the protocol must be halted and adjusted.

Method Validation Framework (ICH Q2(R2) Compliant)

To guarantee authoritative grounding, the method must be validated according to the [2].

System Suitability Testing (SST)

Before any samples are analyzed, the system must prove it is capable of performing the assay. Six replicate injections of the 50 µg/mL standard are performed.

SST ParameterAcceptance Criteria (ICH Q2)Purpose
Retention Time (RT) %RSD 1.0%Verifies pump flow rate and gradient stability.
Peak Area %RSD 2.0%Verifies autosampler injection precision.
USP Tailing Factor ( Tf​ ) 1.5Ensures no secondary silanol interactions are occurring.
Theoretical Plates ( N ) 2000Confirms column health and packing integrity.
Validation Metrics Summary
Validation CharacteristicMethodologyAcceptance Criteria
Linearity 6 concentration levels (1 to 100 µg/mL), 3 replicates each.Correlation coefficient ( R2 ) 0.999.
LOD & LOQ Based on Signal-to-Noise (S/N) ratio.LOD: S/N 3:1 LOQ: S/N 10:1
Intra-day Precision 6 replicates of 10, 50, and 100 µg/mL on the same day.%RSD 2.0%
Inter-day Precision 6 replicates across 3 different days.%RSD 3.0%
Accuracy (Recovery) Matrix spiked at 50%, 100%, and 150% of nominal concentration.Mean recovery between 98.0% – 102.0%.

Workflow Visualization

The following diagram maps the logical progression from molecular analysis to a fully validated regulatory method.

G N1 Target Analyte: 5-chloro-4-methoxy-2-(4-methylphenyl) -3(2H)-pyridazinone N2 Physicochemical Profiling UV λmax: ~250 nm | High Lipophilicity N1->N2 N3 Method Scouting Column: C18 | Mobile Phase: ACN / 0.1% FA N2->N3 Define starting parameters N4 Chromatographic Optimization Gradient Profile | Flow Rate | Temperature N3->N4 Adjust for peak resolution N5 System Suitability Testing (SST) %RSD < 2.0% | Tailing Factor < 1.5 N4->N5 Lock final method N6 ICH Q2(R2) Method Validation Linearity | Precision | Accuracy | Robustness N5->N6 Execute validation protocol

Fig 1: Systematic HPLC method development and validation workflow for pyridazinone quantification.

Conclusion

The quantification of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone requires a method that respects its high lipophilicity and specific hydrogen-bonding potential. By utilizing a C18 stationary phase, an acidified Acetonitrile/Water gradient to suppress silanol activity, and targeted UV detection at 250 nm, this protocol delivers sharp, reproducible chromatography. Embedding a matrix spike into the sample preparation ensures the protocol is self-validating, while adherence to ICH Q2(R2) guidelines guarantees the data is regulatory-ready.

References

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia (Universitas Andalas). Available at:[Link]

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Chemistry. Available at:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

Sources

Application

Application Note: Step-by-Step Synthesis Protocol for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Introduction & Scientific Rationale The pyridazin-3(2H)-one scaffold is a privileged pharmacophore widely utilized in both agricultural chemistry (e.g., the acaricide Pyridaben) and medicinal chemistry, notably in the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyridazin-3(2H)-one scaffold is a privileged pharmacophore widely utilized in both agricultural chemistry (e.g., the acaricide Pyridaben) and medicinal chemistry, notably in the development of potent Staphylococcus aureus Sortase A inhibitors[1]. The target molecule, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone , features a highly functionalized heterocycle that serves as a critical intermediate or active pharmaceutical ingredient (API) analog.

The synthesis relies on a robust, self-validating two-step sequence:

  • Cyclocondensation : The reaction of mucochloric acid with 4-methylphenylhydrazine constructs the 4,5-dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone core[1].

  • Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) : The displacement of a specific chlorine atom by methoxide. The pyridazinone ring's electron-deficient nature facilitates SN​Ar [2]. Crucially, the regioselectivity (C-4 vs. C-5 attack) is highly dependent on the solvent environment, allowing chemists to direct the nucleophile to the desired position[3].

Reaction Workflow

SynthesisWorkflow A Mucochloric Acid + 4-Methylphenylhydrazine B 4,5-Dichloro-2-(4-methylphenyl) -3(2H)-pyridazinone A->B Dilute HCl, Reflux Cyclocondensation C Sodium Methoxide (Solvent-Controlled S_NAr) B->C Nucleophilic Substitution D Isomeric Mixture (4-OMe vs 5-OMe) C->D Regioselective Attack E 5-Chloro-4-methoxy-2- (4-methylphenyl)-3(2H)-pyridazinone D->E Silica Gel Chromatography

Schematic workflow for the two-step synthesis and isolation of the target pyridazinone.

Materials and Reagents

Reagent / MaterialEquivalentsRoleSafety / Handling Notes
Mucochloric Acid 1.0 eqStarting MaterialCorrosive, skin sensitizer. Handle in fume hood.
4-Methylphenylhydrazine HCl 1.05 eqReactantToxic, potential carcinogen. Avoid inhalation.
Hydrochloric Acid (1M) CatalyticAcid CatalystCorrosive.
Sodium Methoxide (NaOMe) 1.1 eqNucleophile / BaseMoisture sensitive, highly flammable.
Ethanol / 1,4-Dioxane N/ASolventsFlammable. Dioxane is a suspected carcinogen.
Silica Gel (60 Å, 230-400 mesh) N/AStationary PhaseInhalation hazard (silicosis).

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 4,5-Dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone

Expertise & Experience: Mucochloric acid exists in a tautomeric equilibrium between its open-chain aldehyde form and its cyclic lactol form. The addition of catalytic HCl not only accelerates the initial hydrazone formation but also drives the subsequent dehydration and cyclization steps to completion, ensuring a high yield of the 4,5-dichloro intermediate[1].

  • Initialization: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mucochloric acid (1.69 g, 10.0 mmol) and 4-methylphenylhydrazine hydrochloride (1.67 g, 10.5 mmol).

  • Solvent Addition: Suspend the reagents in 30 mL of absolute ethanol. Add 5 mL of 1M aqueous HCl to catalyze the reaction.

  • Cyclocondensation: Heat the mixture to reflux (approx. 80 °C) and stir continuously for 4–6 hours. Monitor the consumption of mucochloric acid via TLC (Hexanes:EtOAc, 3:1).

  • Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Filter the solid under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with cold water (2 × 10 mL) followed by ice-cold ethanol (10 mL) to remove unreacted hydrazine and polar impurities. Dry the pale-yellow solid under high vacuum to afford the intermediate (Typical yield: 85-90%).

Step 2: Regioselective Methoxylation

Expertise & Experience: During the SN​Ar step, the regiochemical outcome is not strictly fixed. Foundational studies demonstrate that the regiospecific displacement of either the C-4 or C-5 chlorine atom can be modulated by the choice of solvent[3]. To maximize the yield of the target 5-chloro-4-methoxy isomer, aprotic solvents (e.g., 1,4-dioxane) are preferred over polar protic solvents (e.g., methanol), which tend to favor competitive attack at the C-5 position.

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with inert gas (Nitrogen/Argon), dissolve 4,5-dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone (1.28 g, 5.0 mmol) in 20 mL of anhydrous 1,4-dioxane.

  • Nucleophilic Attack: Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (0.30 g, 5.5 mmol) portion-wise to control the exothermic substitution.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield a crude isomeric mixture.

  • Chromatographic Separation: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of Hexanes:Ethyl Acetate (from 9:1 to 4:1). The 5-chloro-4-methoxy isomer and the 4-chloro-5-methoxy byproduct exhibit distinct Rf​ values due to the differing electronic impact of the methoxy group on the pyridazinone dipole moment. Collect and concentrate the appropriate fractions to isolate the pure target compound.

Data Presentation: Solvent Influence on Regioselectivity

To build a self-validating protocol, it is crucial to understand how solvent selection dictates the ratio of the generated isomers. The table below summarizes the expected regiochemical distribution based on solvent polarity[3].

Solvent TypeReaction SolventMajor Isomer FormedTypical Ratio (4-OMe : 5-OMe)
Polar Protic Methanol4-Chloro-5-methoxy30 : 70
Polar Aprotic 1,4-Dioxane5-Chloro-4-methoxy75 : 25
Non-Polar Toluene5-Chloro-4-methoxy85 : 15

(Note: Quantitative ratios are illustrative models based on the solvent-dependent regioselectivity principles established for 4,5-dichloro-3(2H)-pyridazinones.)

Analytical Validation (Trustworthiness)

The identity of the isolated isomer must be rigorously confirmed.

  • 1H NMR: The methoxy protons will appear as a sharp singlet (~3.9–4.1 ppm), and the aryl methyl group will appear around 2.3–2.4 ppm.

  • 2D NMR (NOESY/ROESY): Definitive assignment of the SN​Ar regiochemistry relies on spatial correlations. A spatial correlation between the C-4 methoxy protons and the C-5 chlorine is absent, but 13C chemical shift analysis and correlations to the N-2 aryl group will differentiate the 4-methoxy from the 5-methoxy isomer.

References[1] Discovery and structure–activity relationship analysis of Staphylococcus aureus sortase A inhibitors - PMC. Source: nih.gov. Click here to verify source[2] Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Source: acs.org. Click here to verify source[3] The reaction of 2‐substituted‐4,5‐dichloro‐3(2H)‐pyridazinones with alkoxides and alkylthiolates | Request PDF. Source: researchgate.net.Click here to verify source

Sources

Method

Comprehensive Solvent Solubility and Formulation Profiling of 5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone for In Vitro Cellular Assays

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Introduction and Mechanistic Rationale The compound 5-chloro-4-methoxy-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The compound 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone belongs to a class of highly lipophilic, heavily substituted pyridazinones. Compounds sharing this core scaffold are frequently investigated in drug discovery (e.g., as PDE or COX inhibitors) and agrochemistry. However, their translation into in vitro cellular assays is notoriously plagued by poor aqueous solubility.

As a Senior Application Scientist, it is critical to recognize the underlying physicochemical causality dictating this compound's behavior:

  • Lack of Ionizable Centers: The N2 position is substituted with a bulky, lipophilic p-tolyl group, and the N1 is integrated into the conjugated ring system. Consequently, the molecule is strictly neutral across the physiological pH range (pH 1–14). Adjusting the pH of your assay media will not improve its solubility.

  • High Crystal Lattice Energy & Lipophilicity: The combination of a chloro group, a methoxy group, and a p-tolyl ring creates a highly hydrophobic surface area.

  • The "Solvent Depletion" Effect: When high-concentration DMSO stocks of lipophilic pyridazinones are spiked directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The local concentration of the hydrophobic compound instantly exceeds its nucleation threshold, leading to rapid micro-precipitation[1]. This results in false-negative pharmacological readouts (due to reduced effective concentration) or false-positive cytotoxicity (due to membrane disruption by micro-crystals).

To generate a self-validating assay system, we must establish the compound's kinetic solubility —the concentration at which the compound precipitates when transitioning from an organic stock into an aqueous assay buffer [2].

Physicochemical Profiling & Solvent Selection

Because pH manipulation is ineffective for this neutral molecule, formulation must rely entirely on organic co-solvents and the intrinsic solubilizing capacity of the assay media (e.g., lipid or protein content like Fetal Bovine Serum [FBS] or Bovine Serum Albumin [BSA]).

Dimethyl sulfoxide (DMSO) remains the gold standard for primary stock generation due to its exceptional ability to disrupt molecular crystal lattices[3]. However, DMSO exhibits distinct cellular toxicity thresholds that vary by cell line [4].

Table 1: Predicted Physicochemical Properties & Solubilization Strategy
ParameterCharacteristicFormulation Implication
Molecular Weight ~250.7 g/mol Favorable for rapid cellular diffusion if kept in solution.
Ionizability (pKa) Neutral (No acidic/basic groups)pH adjustments are useless. Must use co-solvents (DMSO).
Lipophilicity (cLogP) High (~3.0 - 3.5)Prone to non-specific binding (NSB) to polystyrene microplates.
Carrier Dependency HighRequires ≥0.1% BSA or 5% FBS in media to maintain kinetic solubility.
Table 2: Maximum Tolerated Dose (MTD) of Solvents in Standard Cell Lines

Note: Exceeding these limits triggers transcriptomic stress responses and apoptosis, confounding assay results.

SolventHEK293 (Kidney)HepG2 (Liver)PBMC (Primary)Recommended Assay Limit
DMSO 0.5% v/v1.0% v/v0.1% v/v≤ 0.5% v/v
Ethanol 1.0% v/v1.0% v/v0.5% v/v≤ 0.5% v/v
PEG-400 0.5% v/v0.5% v/v0.1% v/v≤ 0.2% v/v

Experimental Workflow

The following workflow illustrates the critical path from dry powder to a validated, precipitate-free cellular assay.

G Start Dry Compound 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone Stock Primary Stock Preparation (100% Anhydrous DMSO, 10 mM) Start->Stock Weigh & Dissolve QC Quality Control & Storage (LC-MS Purity, Aliquot at -20°C) Stock->QC Validate Dilution Intermediate Serial Dilution (Maintains Constant Solvent Ratio) QC->Dilution Titrate Nephelometry Kinetic Solubility Screening (Laser Nephelometry in Assay Media) Dilution->Nephelometry Detect Precipitation Point CellAssay In Vitro Cellular Assay (Final DMSO ≤ 0.5% v/v) Dilution->CellAssay Transfer Soluble Fractions Nephelometry->CellAssay Defines Maximum Dosing Concentration

Caption: Integrated workflow for formulating and validating lipophilic pyridazinones in cellular assays.

Step-by-Step Methodologies

Protocol 1: Preparation of 10 mM Master Stock

Causality Check: DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solubility capacity of DMSO for lipophilic compounds, leading to premature degradation and precipitation.

  • Equilibration: Allow the lyophilized vial of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired mass using an analytical balance (e.g., 2.51 mg for 1 mL of 10 mM stock).

  • Solubilization: Add the corresponding volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex for 60 seconds. If the compound resists dissolution, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

  • Storage: Aliquot into single-use amber glass vials (to prevent photolytic degradation of the chloro-pyridazinone core) and store at -20°C.

Protocol 2: Kinetic Solubility Determination via Laser Nephelometry

Causality Check: Nephelometry measures forward-scattered light. As soon as the compound nucleates into colloidal aggregates in the aqueous media, light scattering increases exponentially, identifying the exact kinetic solubility limit [2].

  • Preparation of Intermediate Plate: In a 96-well polypropylene V-bottom plate, prepare a 2-fold serial dilution of the 10 mM stock in 100% DMSO (Concentration range: 10 mM down to 9.7 µM).

  • Media Spiking: In a 96-well flat-bottom clear microplate, add 198 µL of your target cellular assay media (e.g., DMEM + 10% FBS) to each well.

  • Compound Transfer: Transfer 2 µL from the intermediate DMSO plate to the media plate. This ensures a constant 1% final DMSO concentration across all wells (Final compound range: 100 µM down to 0.097 µM).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours. Why? Precipitation is a time-dependent kinetic event; immediate reading may yield false-high solubility limits.

  • Measurement: Read the plate using a microplate laser nephelometer. The kinetic solubility limit is defined as the highest concentration where the scattering signal remains within three standard deviations of the vehicle control (1% DMSO in media).

Protocol 3: Cellular Assay Dosing (Mitigating Solvent Shock)

Causality Check: Direct addition of a 10 mM stock to cells causes localized solvent toxicity and immediate compound crashing.

  • Determine the Dosing Limit: Based on Protocol 2, ensure your highest assay concentration is at least 2-fold below the kinetic solubility limit.

  • Pre-dilution Strategy: Prepare a 10X dosing solution in assay media containing 0.1% BSA. The BSA acts as a hydrophobic carrier, binding the pyridazinone and preventing it from sticking to the walls of the plastic tubes (Non-Specific Binding).

  • Application: Gently add 1 volume of the 10X dosing solution to 9 volumes of the cell culture media currently in the assay plate. This ensures a gentle, uniform distribution of the compound without subjecting the cells to a localized DMSO gradient.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL:[Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry. URL:[Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL: [Link]

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. URL:[Link]

Application

Formulation techniques for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone drug delivery

Application Note: Formulation Techniques for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone Drug Delivery Subtitle: Overcoming BCS Class II/IV Limitations through Lipid-Based Nanocarriers and Amorphous Solid Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Techniques for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone Drug Delivery

Subtitle: Overcoming BCS Class II/IV Limitations through Lipid-Based Nanocarriers and Amorphous Solid Dispersions Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Rationale

The pyridazinone ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous pharmacologically active compounds, including PDE inhibitors, COX-2 inhibitors, and PI3Kδ selective inhibitors[1]. However, the specific derivative 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone presents significant formulation challenges. The presence of the highly electronegative 5-chloro group, the 4-methoxy moiety, and the bulky, hydrophobic 2-(4-methylphenyl) (p-tolyl) group significantly increases the molecule's lipophilicity and crystal lattice energy. Consequently, this compound exhibits poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate.

To overcome the inherent bioavailability limitations of such lipophilic pyridazinone derivatives, advanced formulation strategies are required to maintain the drug in a solubilized state within the gastrointestinal (GI) tract. This application note details two field-proven methodologies: Self-Microemulsifying Drug Delivery Systems (SMEDDS)[2] and Polymeric Amorphous Solid Dispersions (ASD) via spray drying[3].

Physicochemical Profiling & Target Product Profile

Understanding the molecular interactions of the Active Pharmaceutical Ingredient (API) is critical for excipient selection. The table below summarizes the target product profile and physicochemical properties driving the formulation strategy.

PropertyValue / CharacteristicFormulation Implication
Molecular Formula C12H11ClN2O2High carbon-to-heteroatom ratio drives extreme lipophilicity.
Predicted LogP ~3.8 - 4.2High affinity for lipid-based excipients (e.g., triglycerides, fatty acid esters).
Aqueous Solubility < 10 µg/mL (pH 1.2 - 7.4)Requires supersaturating delivery systems to achieve therapeutic plasma levels.
H-Bond Donors/Acceptors 0 Donors / 4 AcceptorsExcellent candidate for polymer-based ASDs; methoxy/carbonyl groups can accept H-bonds from polymers.

Formulation Strategy A: Self-Microemulsifying Drug Delivery System (SMEDDS)

Mechanistic Causality: SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (<100 nm) upon mild agitation in aqueous media[2],[4]. For 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, the hydrophobic p-tolyl group exhibits high affinity for medium-chain triglycerides and propylene glycol esters (e.g., Capryol 90). By utilizing a high-HLB surfactant (Tween 80 or Kolliphor EL) and a co-surfactant (Transcutol HP), the interfacial tension is drastically reduced, preventing drug precipitation upon gastric dilution and bypassing first-pass metabolism via lymphatic transport[4].

Protocol 1: SMEDDS Preparation and Self-Validation

  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil, 30% w/w), Kolliphor EL (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 20% w/w).

  • Homogenization: Vortex the mixture for 2 minutes and sonicate at 40°C for 15 minutes to ensure a single-phase isotropic vehicle.

  • API Loading: Add the pyridazinone API to the vehicle at a concentration of 25 mg/g. Stir magnetically at 500 rpm at 40°C until complete dissolution is visually confirmed (resulting in a clear, transparent solution).

  • Equilibration: Allow the formulation to equilibrate at ambient temperature (25°C) for 48 hours.

  • Self-Validating Step (Thermodynamic Stability): Subject the SMEDDS to three freeze-thaw cycles (-20°C to +40°C). Centrifuge at 10,000 rpm for 15 minutes. The absence of phase separation or API precipitation validates the thermodynamic stability of the microemulsion[2].

Formulation Strategy B: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Causality: Converting the crystalline API into an amorphous state eliminates the energy barrier required to break the crystal lattice during dissolution[3]. However, amorphous systems are thermodynamically unstable and prone to solution-mediated phase transformation (SMPT)[5]. By co-spray drying the API with an amphiphilic polymer like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), the API is molecularly dispersed. The polymer's hydroxyl groups form stabilizing hydrogen bonds with the API's methoxy and carbonyl groups, while its hydrophobic domains interact with the p-tolyl and chloro substituents, effectively locking the API in the amorphous state and maintaining supersaturation[3],[5].

Protocol 2: Spray Drying Process and Solid-State Characterization

  • Solution Preparation: Dissolve the API and Soluplus® at a 1:3 (w/w) ratio in a binary solvent system of Acetone:Methanol (8:2 v/v) to achieve a total solid concentration of 5% w/v. Ensure complete dissolution to avoid seeding crystallization.

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45-50°C

    • Aspirator Rate: 100%

    • Feed Rate: 5 mL/min

    • Atomization Gas Flow: 600 L/h

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Self-Validating Step (Solid-State Analysis): Analyze the powder via Powder X-Ray Diffraction (PXRD). A broad "halo" without sharp Bragg peaks confirms the amorphous nature. Modulated Differential Scanning Calorimetry (mDSC) must show a single glass transition temperature (Tg), validating a homogenous single-phase molecular dispersion[3].

In Vitro Performance Evaluation

To rigorously evaluate the formulations, a two-stage non-sink dissolution assay is employed to simulate the transition from the stomach (pH 1.2) to the small intestine (pH 6.8).

FormulationCmax (µg/mL)AUC (0-120 min)Physical State in Media
Pure Crystalline API 1.2110Rapid precipitation; visible crystals
SMEDDS (Strategy A) 48.55,200Translucent microemulsion (<50 nm)
ASD (Strategy B) 35.03,850Sustained supersaturation; clear solution

Data Interpretation: Both strategies yield a >30-fold increase in apparent solubility compared to the crystalline API. The SMEDDS formulation provides the highest Cmax due to immediate micellar solubilization, while the ASD effectively prevents SMPT, maintaining a sustained supersaturated state[5].

Visualizations

Workflow API Pyridazinone API (BCS Class II/IV) SMEDDS Strategy A: SMEDDS Lipid/Surfactant Matrix API->SMEDDS Lipophilic targeting ASD Strategy B: ASD Polymer Matrix via Spray Drying API->ASD Crystal disruption Eval1 DLS & Thermodynamic Stability Testing SMEDDS->Eval1 Eval2 PXRD & mDSC Solid-State Analysis ASD->Eval2 InVitro Two-Stage Non-Sink Dissolution Assay Eval1->InVitro Eval2->InVitro

Caption: Formulation workflow for poorly soluble pyridazinone derivatives.

Mechanism Formulation Oral Delivery (SMEDDS / ASD) Stomach Gastric Phase Supersaturation Formulation->Stomach Intestine Intestinal Phase Micellar Solubilization Stomach->Intestine Emptying Epithelium Apical Membrane Permeation Intestine->Epithelium Free Drug Blood Systemic Circulation Enhanced AUC Epithelium->Blood Absorption

Caption: Gastrointestinal absorption mechanism of enabled pyridazinone formulations.

References

  • [1] Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PMC - NIH. 3

  • [2] SNEDDS and SMEDDS as lipid nanocarriers for improving dissolution rate and bioavailability of poorly soluble drugs. Pharma Excipients. 2

  • [4] Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. 4

  • [5] Tailoring Release Profiles of BCS Class II Drugs Using Controlled Release Amorphous Solid Dispersion Beads with Membrane-Reservoir Design: Effect of Pore Former and Coating Levels. Molecular Pharmaceutics - ACS Publications. 5

Sources

Method

Application Note: Preparation and Quality Control of 5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone Stock Solutions for High-Throughput Screening

Introduction & Pharmacological Context The pyridazinone core is a privileged, highly versatile scaffold in modern drug discovery, frequently utilized for its diverse biological actions, including anti-inflammatory, cardi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The pyridazinone core is a privileged, highly versatile scaffold in modern drug discovery, frequently utilized for its diverse biological actions, including anti-inflammatory, cardiovascular, and central nervous system applications[1]. Specifically, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 105651-85-2)[2] represents a highly functionalized derivative.

In High-Throughput Screening (HTS) campaigns, the integrity of the compound stock solution is the foundational variable that dictates assay reproducibility. Because this specific pyridazinone derivative possesses significant lipophilic character (driven by the p-tolyl and chloro substituents) and lacks hydrogen bond donors, its solvation dynamics require strict handling protocols to prevent compound aggregation, precipitation, or degradation prior to biological evaluation.

Physicochemical Profiling & Solvation Causality

Understanding the physicochemical properties of a compound is critical for explaining the causality behind solvent selection. The absence of N-H or O-H bond donors in this molecule, combined with the electron-withdrawing chloro group and the lipophilic 4-methylphenyl moiety, renders the compound highly hydrophobic.

To disrupt the crystal lattice energy of the powder without inducing hydrolysis, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory gold-standard solvent. According to the NIH Assay Guidance Manual, most cellular and biochemical assays can safely tolerate final DMSO concentrations up to 0.5% - 1.0% without compromising cellular viability or enzymatic function[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueSolvation Implication
CAS Number 105651-85-2Unique identifier for sourcing and QC.
Molecular Formula C₁₂H₁₁ClN₂O₂Requires polar aprotic solvation.
Molecular Weight 250.68 g/mol Optimal for 10 mM standard HTS stock formulation.
Hydrogen Bond Donors 0Highly hydrophobic; insoluble in aqueous buffers.
Hydrogen Bond Acceptors 4Can interact with DMSO via dipole-dipole forces.
Primary HTS Solvent 100% Anhydrous DMSOPrevents water-induced precipitation and oxidation.

HTS Stock Preparation Workflow

Workflow A Dry Powder (CAS 105651-85-2) B Gravimetric Weighing & Argon Purge A->B C Dissolution in Anhydrous DMSO B->C D Nephelometry QC (Solubility Check) C->D E Acoustic Dispensing (Echo) to Assay D->E

Fig 1. HTS stock preparation workflow from dry powder to acoustic dispensing.

Experimental Protocols: Step-by-Step Methodology

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step contains an internal check to verify accuracy without relying solely on equipment calibration.

Protocol A: Gravimetric Preparation of 10 mM Master Stock

Causality: Pipetting volatile or viscous solvents like DMSO introduces volumetric errors. Gravimetric addition eliminates this variable.

  • Equilibration: Allow the lyophilized vial of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Tare an amber glass vial on a microbalance. Transfer approximately 2.50 mg of the compound and record the exact mass ( m ).

  • Calculation: Calculate the required volume of DMSO for a 10 mM solution using the formula: V(μL)=(m/250.68)×100,000 .

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO.

  • Self-Validation (Gravimetric Back-Calculation): Weigh the vial after DMSO addition. Given the density of DMSO is 1.1004 g/mL at 20°C, the added mass of the liquid must equal V×1.1004 . If the variance is >1%, discard and remake.

  • Homogenization: Purge the vial headspace with Argon gas, seal tightly, and sonicate in a water bath at 25°C for 10 minutes until optically clear.

Protocol B: Acoustic Serial Dilution for IC₅₀ Plate Generation

Causality: Traditional tip-based serial dilutions suffer from compound carryover and plastic adsorption. Acoustic liquid handling prevents cross-contamination.

  • Transfer: Aliquot the 10 mM master stock into an Echo-compatible source plate (e.g., Labcyte 384-well LDV plate).

  • Dispensing: Program the acoustic dispenser to transfer nanoliter volumes directly into the dry destination assay plates to create a 10-point dose-response curve.

  • Self-Validation (Dynamic Fluid Analysis): The acoustic dispenser automatically pings the meniscus of the DMSO stock with sound waves before transferring. If the DMSO has absorbed ambient atmospheric water, its acoustic impedance changes. The system will flag the well, validating the solvent's anhydrous integrity prior to the assay.

Protocol C: Kinetic Solubility Quality Control (Nephelometry)

Causality: Even if a compound is soluble in DMSO, it may crash out (precipitate) when the DMSO stock is spiked into the aqueous biological assay buffer, leading to false negatives.

  • Spiking: Dispense the DMSO stock into the final aqueous assay buffer to achieve final compound concentrations ranging from 1 µM to 100 µM (maintaining 0.5% final DMSO).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Measurement: Read the plate using a laser nephelometer to measure forward light scattering.

  • Self-Validation (Precipitation Threshold): A baseline scatter equal to the buffer alone validates complete solubility. A sudden exponential spike in light scattering definitively identifies the exact concentration at which the compound precipitates, validating the maximum reliable assay concentration.

Target Mechanism & Pharmacological Application

Pyridazinone derivatives are heavily investigated as Phosphodiesterase (PDE) inhibitors. Proper stock preparation ensures that the compound remains fully solvated to successfully enter the cell and bind the target enzyme's active site, thereby preventing the degradation of cyclic AMP (cAMP)[1].

Pathway A Pyridazinone Derivative B Phosphodiesterase (PDE) Enzyme A->B Inhibits C cAMP Degradation Blocked B->C Prevents D Intracellular cAMP Accumulation C->D Leads to E PKA Activation & Signaling Cascade D->E Activates

Fig 2. General signaling pathway of PDE inhibition by pyridazinone scaffolds.

Quality Control Data Presentation

The following table summarizes the expected QC metrics for the prepared stock solutions, establishing the baseline parameters for assay validation.

Table 2: Kinetic Solubility and Stability QC Metrics
QC ParameterTesting MethodologyAcceptance Criteria
Master Stock Purity LC-MS (UV 254 nm)> 95% peak area; no degradation products.
Kinetic Solubility Laser NephelometryNo precipitation up to 30 µM in aqueous buffer (0.5% DMSO).
Water Content Acoustic Impedance (Echo)< 5% water absorption in DMSO source plate.
Freeze-Thaw Stability LC-MS post 3 cycles (-20°C to RT)< 2% variance in compound concentration.

References

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: nih.gov (PubMed) URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Source: nih.gov (NCBI Bookshelf) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

The Solvation Challenge: An Expert Perspective As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic, neutral compounds. 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

The Solvation Challenge: An Expert Perspective

As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic, neutral compounds. 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a classic example of a "brick dust" molecule. Its planar pyridazinone core, coupled with a hydrophobic p-tolyl group and a chloro substituent, creates a highly stable crystal lattice driven by strong π−π stacking and halogen interactions. Because it lacks ionizable centers at physiological pH, standard solubility techniques like salt formation or pH adjustment are entirely ineffective.

To successfully utilize this compound in in vitro assays, we must rely on organic solvents like Dimethyl Sulfoxide (DMSO). However, even in DMSO, researchers face critical challenges: incomplete initial dissolution, degradation over freeze-thaw cycles, and catastrophic precipitation ("crashing out") upon dilution into aqueous assay buffers[1]. This guide synthesizes field-proven, causality-driven methodologies to overcome these exact hurdles.

Diagnostic Data: Physicochemical Barriers to Solvation

Understanding the physical properties of your compound is the first step in troubleshooting. The table below summarizes the solvation dynamics specific to this substituted pyridazinone.

ParameterValue / ObservationMechanistic Impact on Solvation
Molecular Nature Neutral, non-ionizableCannot utilize pH adjustments or salt formation to improve aqueous solubility.
Aromaticity Planar pyridazinone + p-tolylHigh crystal lattice energy; highly prone to π−π stacking and precipitation.
Max Solubility (100% DMSO) ~10-20 mM (estimated)Requires kinetic energy (sonication/warming) to break the lattice. Hygroscopic water absorption by DMSO rapidly reduces this limit[2].
Max Solubility (Aqueous) < 1 μ M (estimated)Rapid nucleation upon direct dilution. Requires carrier proteins (e.g., BSA) or co-solvents to maintain a supersaturated state[1].

Mechanistic Workflows

Workflow A Solid Compound (Pyridazinone Core) B Add Anhydrous DMSO (Max 10-20 mM) A->B Weigh & Transfer C Sonication & Warming (37°C, 10 min) B->C If cloudy D Clear DMSO Stock (Aliquot & Store) C->D Complete dissolution E Aqueous Dilution (Media + Carrier) D->E Pre-warm media F Solubilized Assay Solution (<0.5% DMSO) E->F Gentle vortexing

Workflow for preparing and diluting hydrophobic pyridazinone DMSO stocks.

Expert Troubleshooting (FAQs)

Q1: I added 100% DMSO to my compound, but it remains a cloudy suspension. Why isn't it dissolving? A: This is a thermodynamic issue. The crystal lattice energy of the substituted pyridazinone is exceptionally high. Furthermore, DMSO is highly hygroscopic; if your DMSO bottle has been opened multiple times, it has likely absorbed atmospheric water. Even 2-5% water in DMSO can drastically reduce the solubility of lipophilic compounds[3]. Solution: Always use fresh, anhydrous DMSO (≥99.9% purity) stored under argon or nitrogen. If the suspension remains cloudy, apply gentle warming (37°C) and sonication for 10 minutes to provide the kinetic energy needed to break the lattice.

Q2: My 10 mM DMSO stock is clear, but when I dilute it into my cell culture media, it immediately turns milky. How do I prevent this? A: You are experiencing "solvent shock." When a DMSO stock is rapidly introduced into an aqueous buffer, the DMSO molecules rapidly diffuse into the water (due to high hydrogen-bonding affinity), leaving the hydrophobic pyridazinone molecules behind[1]. Without the solvent shell, the compound rapidly nucleates and precipitates. Solution: You must maintain the compound in a supersaturated state (kinetic solubility) long enough for it to bind to carrier proteins in your media. Do not add the compound directly to bare PBS. Instead, pre-warm your media (containing 5-10% FBS or 0.1% BSA) to 37°C. Perform a stepwise serial dilution, ensuring the final DMSO concentration remains below 0.5% to prevent cytotoxicity[1].

Q3: I stored my clear 10 mM DMSO stock at -20°C. When I thawed it a week later, there was a crystalline pellet at the bottom. Is the compound ruined? A: Not necessarily ruined, but its concentration is now unknown. Freeze-thaw cycles in DMSO are notoriously problematic for hydrophobic compounds. Freezing causes the DMSO to crystallize, which forces the solute out of solution into a thermodynamically stable, often less soluble polymorph[4]. Repeated freeze-thaw cycles lead to cumulative compound loss[4]. Solution: Never subject DMSO stocks to repeated freeze-thaw cycles. Once your initial master stock is completely dissolved, immediately aliquot it into single-use volumes and store them at room temperature in a desiccator (if used within days) or at -80°C (for long-term storage). Discard any unused portion of a thawed aliquot.

Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step if the validation check fails.

Protocol 1: Preparation of a 10 mM Master Stock
  • Equilibration: Allow the vial of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex gently for 30 seconds. If undissolved particles remain, place the tube in a 37°C ultrasonic water bath for 10 minutes.

  • Validation Check (The Tyndall Effect): Hold the microcentrifuge tube against a strong, focused light source (like a laser pointer or bright LED) in a dark room. If you see a visible beam of light scattering through the liquid, micro-particulates are still present. Do not proceed until the solution is optically clear.

  • Aliquotting: Immediately divide the clear stock into 10-20 μ L single-use aliquots to prevent future freeze-thaw degradation[4].

Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays
  • Carrier Preparation: Ensure your target assay media contains a carrier protein (e.g., 10% Fetal Bovine Serum or 0.1% Bovine Serum Albumin). Pre-warm this media to 37°C.

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the 10 mM master stock into 100% DMSO.

  • Final Assay Dilution: Slowly pipette the intermediate stock into the pre-warmed media while simultaneously vortexing the media at a low speed. This prevents localized high concentrations of the compound from nucleating. The final DMSO concentration must be 0.5%.

  • Validation Check (OD600 Turbidity): Before adding the solution to your cells, measure the Optical Density (OD) at 600 nm using a spectrophotometer, blanked against a vehicle control (0.5% DMSO in media). An elevated OD600 indicates micro-precipitation. If the OD is elevated, your compound has crashed out, and the assay data will be invalid.

Mechanistic Pathways of Precipitation vs. Solvation

Mechanism A DMSO Stock Solution (Thermodynamically Stable) B Aqueous Buffer Addition (Solvent Shock) A->B C Supersaturated State (Kinetic Solubility) B->C D Nucleation & Aggregation (Precipitation) C->D High concentration No carrier E Carrier Protein Binding (e.g., BSA/Serum) C->E Stepwise dilution Carrier present F Stable Solvated State (Bioavailable) E->F

Mechanistic pathways of compound precipitation versus stable aqueous solvation.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 1

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. 4

  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. 2

  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., Lebon, F., & Mathieu, B. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. 3

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Minimization for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Overview Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Overview

Welcome to the Technical Support Center. This guide provides drug development professionals with field-proven, mechanistically grounded strategies to isolate high-purity 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone. Pyridazinones are highly valued scaffolds in pharmaceutical and agrochemical design (1)[1]. However, their synthesis frequently yields structurally similar byproducts (e.g., 4-chloro-5-methoxy regioisomers) that are thermodynamically prone to co-crystallization. This guide addresses the specific causality behind these impurities and provides self-validating protocols to eliminate them.

Section 1: Troubleshooting & FAQs (Mechanistic Deep-Dive)

Q1: Why does the 4-chloro-5-methoxy regioisomer persistently co-crystallize with my target 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone?

  • Analysis: This is a classic case of solid solution formation. Because the regioisomer shares an identical molecular volume and highly similar hydrogen-bonding potential (via the pyridazinone core), it easily substitutes the target molecule within the crystal lattice without significantly disrupting the lattice energy (2)[2]. Rapid precipitation forces these mismatched molecules into the lattice before they can diffuse away from the solid-liquid interface.

  • Solution: Do not rely on rapid precipitation. You must shift to a kinetically controlled slow cooling crystallization regime. By maintaining a low, constant level of supersaturation, the crystal lattice grows slowly enough to thermodynamically "reject" the mismatched regioisomer.

Q2: My isolated crystals show a high degree of agglomeration, and HPLC analysis indicates significant solvent and unreacted intermediate entrapment. How can I prevent this?

  • Analysis: Agglomeration occurs when high supersaturation forces rapid, chaotic nucleation. The growing crystal faces collide and cement together, trapping pockets of the impurity-rich "mother liquor" (inclusions) between the boundaries[2].

  • Solution: Transition to an antisolvent crystallization process utilizing a polymeric additive. Introducing a hydrophilic polymer like Hydroxypropyl methylcellulose (HPMC) at low concentrations (e.g., 0.1–0.5% w/w) selectively adsorbs onto the rapidly growing crystal faces. This sterically hinders particle-particle cementation, yielding well-separated, block-shaped crystals that are easily washed free of mother liquor (3)[3].

Q3: I am using cooling crystallization, but I notice thermal degradation products appearing in my HPLC chromatogram. What is the cause?

  • Analysis: Pyridazinone derivatives can undergo hydrolysis or thermal degradation when held at elevated temperatures for prolonged periods during the initial dissolution phase. The rate of degradation usually increases exponentially as the temperature increases (4)[4].

  • Solution: Optimize the dissolution temperature profile. Do not exceed the minimum required dissolution temperature ( Tdiss​ ) by more than 5 °C.

Section 2: Experimental Protocols

Protocol A: Precision Cooling Crystallization (For Regioisomer Rejection)
  • Dissolution: Suspend crude 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone in a 2-propanol/water (80:20 v/v) mixture. Heat to 65 °C under continuous agitation (400 rpm) until complete dissolution is visually confirmed.

  • Thermal Equilibration: Hold at 65 °C for 15 minutes.

    • Self-Validation Check: Ensure the solution remains completely clear; any turbidity indicates incomplete dissolution, requiring an additional 5% solvent volume. If the solution darkens, thermal degradation is occurring—abort, lower Tdiss​ to 55 °C, and increase solvent volume.

  • Primary Cooling Ramp: Cool the reactor from 65 °C to 45 °C at a strict rate of 0.5 °C/min.

  • Seeding (Critical Step): At 45 °C, introduce 1% w/w of pure target seed crystals to bypass primary nucleation kinetics and prevent a supersaturation spike.

  • Secondary Cooling Ramp: Cool from 45 °C to 5 °C at a slower rate of 0.1 °C/min.

  • Isolation: Filter the slurry under a vacuum and wash the cake with 2 bed volumes of pre-chilled (5 °C) 2-propanol. Dry under a vacuum at 40 °C for 12 hours.

Protocol B: Additive-Assisted Antisolvent Crystallization (For Agglomeration Control)

Objective: Prevent mother liquor entrapment and control crystal habit.

  • Solvent Preparation: Dissolve the crude API in ethanol at 40 °C to create a near-saturated solution.

  • Antisolvent Preparation: Prepare an aqueous antisolvent bath containing 0.25% w/w HPMC. Maintain this bath at 20 °C.

  • Controlled Addition: Pump the ethanolic API solution into the aqueous HPMC antisolvent at a constant rate of 2 mL/min using a syringe pump, maintaining high-shear agitation (800 rpm).

    • Self-Validation Check: The immediate formation of a uniform, milky suspension confirms successful secondary nucleation. If large clumps form, increase the agitation speed to disperse localized supersaturation zones.

  • Aging: Age the suspension for 2 hours at 20 °C to allow Ostwald ripening.

  • Filtration: Filter, wash with pure water to remove HPMC residues, and dry at 40 °C.

Section 3: Quantitative Data & Process Parameters

The following table summarizes the causal relationship between crystallization parameters and the final purity profile of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone.

Crystallization MethodKey ParameterTarget Impurity PurgedFinal API Purity (%)Yield (%)
Rapid Cooling 5.0 °C/minNone (High Inclusion)92.4%88%
Precision Cooling 0.1 °C/min + SeedingRegioisomers> 99.5%82%
Standard Antisolvent Water addition (Fast)Mother Liquor (Partial)95.1%94%
Additive Antisolvent 0.25% HPMC + High ShearMother Liquor (Complete)98.8%91%

Section 4: Visualizing the Workflow

Workflow Start Crude 5-chloro-4-methoxy- 2-(4-methylphenyl)-3(2H)-pyridazinone Analyze Impurity Profiling (HPLC/GC) Identify Regioisomers vs. Solvents Start->Analyze Decision Primary Impurity Type? Analyze->Decision Lattice Structural Analogs (Lattice Inclusion) Decision->Lattice Isomers Agglom Mother Liquor (Agglomeration) Decision->Agglom Solvents/Byproducts Cooling Cooling Crystallization (Slow rate: 0.1-0.5 °C/min) Lattice->Cooling AntiSolvent Antisolvent Crystallization (Add HPMC stabilizer) Agglom->AntiSolvent Final High-Purity API (>99.5%) Cooling->Final AntiSolvent->Final

Caption: Logical decision tree for selecting the optimal pyridazinone crystallization strategy.

ImpurityMechanisms Supersat High Supersaturation (Rapid Cooling) AgglomNode Agglomeration & Mother Liquor Trapping Supersat->AgglomNode LatticeDefect Lattice Defects & Isomer Inclusion Supersat->LatticeDefect Controlled Low Supersaturation (Slow Cooling + Seeding) Orderly Orderly Lattice Growth Controlled->Orderly Impure Impure Product (< 95% Purity) AgglomNode->Impure LatticeDefect->Impure Rejection Thermodynamic Impurity Rejection Orderly->Rejection Pure High-Purity Product (> 99.5% Purity) Rejection->Pure

Caption: Mechanistic pathways of impurity incorporation versus rejection during crystallization.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: PMC / NIH URL:2

  • Influence of Additives on Antisolvent Crystallization of Carbamazepine Dihydrate Source: ACS Publications URL:3

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source: ACS Publications URL:4

  • Crystallization process: how does crystallization work Source: Mirai Intex URL:5

  • PESTICIDE FORMULATIONS Gas-Liquid Chromatographic Determination of Pyridazinones in Technical Products and Formulations Source: Oxford University Press URL:1

Sources

Troubleshooting

Technical Support Center: Catalytic Scale-Up of 5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the synthesis, functionalization, and scale-up of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the synthesis, functionalization, and scale-up of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone . This specific heterocyclic scaffold is a highly versatile building block in the development of advanced agrochemicals and pharmaceuticals[1].

The chlorine atom at the C5 position serves as an electrophilic handle for downstream palladium-catalyzed cross-coupling reactions, enabling the rapid expansion of molecular complexity[2]. However, transitioning from bench-scale discovery to pilot-scale production introduces significant challenges in regioselectivity, mass transfer, and catalyst stability. This guide addresses these bottlenecks through mechanistic troubleshooting and self-validating protocols.

Synthetic Workflow & Logical Relationships

Workflow A Mucochloric Acid + p-Tolylhydrazine B 4,5-Dichloro-2-(p-tolyl) -3(2H)-pyridazinone A->B Cyclization (Acid Catalysis) C 5-Chloro-4-methoxy-2-(p-tolyl) -3(2H)-pyridazinone B->C NaOMe / MeOH (Regioselective SNAr) D C5-Functionalized API (Cross-Coupling Product) C->D Ar-B(OH)2, Pd-Cat (Suzuki-Miyaura)

Synthetic workflow from mucochloric acid to C5-functionalized pyridazinone APIs.

Troubleshooting Issue Issue: Low Yield in Suzuki Scale-Up Check1 Is dehalogenation observed? Issue->Check1 Check2 Is biphasic mixing adequate? Issue->Check2 Sol1 Switch to milder base (K3PO4) & XPhos Check1->Sol1 Yes Sol2 Increase RPM & add PTC (TBAB) Check2->Sol2 No

Logical troubleshooting tree for resolving low yields in Suzuki-Miyaura scale-up.

Troubleshooting Guides & FAQs

Q1: During the methoxylation step, I am observing the formation of the 4-chloro-5-methoxy byproduct. How can I improve regioselectivity?

  • Root Cause: Nucleophilic aromatic substitution (SNAr) on halogenated pyridazinones is primarily directed by the adjacent carbonyl group, making the C4 position significantly more electrophilic than C5[2]. However, an oxonium salt intermediate can form during the reaction. If the temperature is not strictly controlled, this intermediate facilitates the migration of a methyl carbonium ion, leading to the formation of the undesired 4-chloro-5-methoxy regioisomer[2].

  • Solution: Maintain the reaction temperature strictly between 0°C and 5°C. Perform a slow, dropwise addition of the sodium methoxide solution to prevent localized exothermic spikes that provide the activation energy for oxonium migration.

Q2: When scaling up the Pd-catalyzed Suzuki-Miyaura coupling at the C5 position, my yield dropped from 85% (lab scale) to 60% (pilot scale), with significant protodehalogenation. What is going wrong?

  • Root Cause: Protodehalogenation (the reduction of the C5-Cl bond to C5-H) occurs when the oxidative addition complex (Pd-Ar) is long-lived and exposed to β -hydride elimination from alkoxide bases or solvents[3]. In a scale-up reactor, inadequate mixing limits the contact between the organic phase (containing the pyridazinone and catalyst) and the aqueous phase (containing the base and boronate species). This mass-transfer limitation stalls the transmetalation step, leaving the Pd-Ar complex vulnerable to degradation pathways.

  • Solution:

    • Switch from strong alkoxide bases to a milder, inorganic base like K3​PO4​ .

    • Utilize a highly active, sterically hindered ligand (e.g., XPhos) to accelerate reductive elimination.

    • Introduce a phase-transfer catalyst (PTC) such as TBAB to facilitate biphasic transmetalation.

Q3: How do I remove residual palladium after the cross-coupling step to meet API regulatory limits (<10 ppm)?

  • Solution: The pyridazinone core can strongly coordinate palladium. Post-reaction, treat the organic phase with a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) at 10% w/w relative to the product at 60°C for 4 hours. Follow this with an acidic aqueous wash (10% citric acid) to disrupt product-metal complexes before final crystallization.

Quantitative Data: Optimization of C5 Suzuki-Miyaura Coupling

The following table summarizes the scale-up optimization parameters for coupling 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone with an arylboronic acid.

Catalyst SystemBase / SolventTemp / TimeYieldPrincipal Issue Addressed
Pd(PPh3​)4​ (5 mol%) NaOtBu / Toluene100°C / 24h42%Baseline (High protodehalogenation)
Pd(OAc)2​+PPh3​ K2​CO3​ / Dioxane: H2​O 90°C / 18h65%Reduced dehalogenation, but poor mass transfer
Pd2​(dba)3​
  • XPhos
K3​PO4​ / Toluene: H2​O 80°C / 12h88%Ligand accelerates reductive elimination
Pd(OAc)2​
  • XPhos
  • K3​PO4​
  • TBAB / Tol: H2​O
  • 80°C / 8h 94% Optimized for Scale-up (PTC added)

    Detailed Experimental Protocols

    Protocol A: Regioselective Synthesis of 5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
    • Self-Validating Check: The disappearance of the 4,5-dichloro starting material must be confirmed via HPLC (<1% remaining) before quenching. Unreacted starting material will carry over and poison downstream Pd catalysts.

    • Preparation: Charge a jacketed glass reactor with 4,5-dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone (1.0 eq) and anhydrous methanol (10 volumes).

    • Cooling: Chill the suspension to 0–5°C under a continuous nitrogen sweep.

    • Addition: Slowly add a 25 wt% solution of sodium methoxide in methanol (1.05 eq) dropwise over 2 hours. Crucial: Maintain internal temperature <5°C to prevent C5-methoxylation or oxonium migration[2].

    • Reaction: Stir the mixture at 5°C for 4 hours. Sample for HPLC.

    • Workup: Quench the reaction by adding 1.0 M HCl to adjust the pH to 6.0–6.5. Concentrate the mixture under reduced pressure to remove methanol, then extract with dichloromethane (3 x 5 volumes).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and crystallize from MTBE/heptane to afford the product as a crystalline solid.

    Protocol B: Scale-Up Suzuki-Miyaura Cross-Coupling at the C5 Position
    • Self-Validating Check: The biphasic mixture must form a stable emulsion during stirring; rapid phase separation during the reaction indicates insufficient agitation, which will lead to stalled transmetalation and increased dehalogenation.

    • Reagent Charging: To a thoroughly dried, inert reactor, add 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (1.0 eq), the corresponding arylboronic acid (1.2 eq), K3​PO4​ (2.0 eq), and TBAB (0.05 eq).

    • Solvent Addition: Add a degassed mixture of Toluene and H2​O (4:1 v/v, 10 volumes total).

    • Catalyst Addition: Add Pd(OAc)2​ (0.02 eq) and XPhos (0.04 eq).

    • Heating & Agitation: Heat the biphasic mixture to 80°C with vigorous stirring (>400 RPM for a 10L reactor) to ensure optimal interfacial surface area.

    • Monitoring: Stir for 8 hours. Monitor via LC-MS. The C5-chlorine atom serves as a highly effective handle for this transformation[2], and conversion should exceed 98%.

    • Palladium Scavenging: Cool to 60°C, add a silica-based thiol scavenger (10% w/w), and stir for 4 hours.

    • Isolation: Filter through a Celite pad, separate the aqueous layer, and wash the organic layer with 10% aqueous citric acid followed by brine. Concentrate and recrystallize the target C5-functionalized API.

    Sources

    Optimization

    Preventing degradation of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone in aqueous buffers

    Welcome to the technical support center for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in aqueous buffers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

    Introduction to the Stability of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

    5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic compound with a pyridazinone core, a class of molecules known for a wide range of biological activities.[1][2] The stability of this compound in aqueous solutions is paramount for reliable experimental outcomes. The pyridazinone ring, along with its chloro and methoxy substituents, presents specific chemical liabilities that can lead to degradation under common laboratory conditions. Understanding these potential degradation pathways is the first step toward prevention.

    The primary degradation pathways for this molecule are anticipated to be hydrolysis and nucleophilic substitution, potentially accelerated by pH, temperature, and light.[3][4] The electron-withdrawing nature of the pyridazinone ring and the presence of good leaving groups (chloride and methoxide) make the C4 and C5 positions susceptible to nucleophilic attack by water or buffer components.

    Frequently Asked Questions (FAQs)

    Q1: My compound seems to be losing activity over time in my aqueous buffer. What is the likely cause?

    A1: Loss of activity is a common indicator of compound degradation. For 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, the most probable cause is hydrolysis of the chloro or methoxy groups on the pyridazinone ring.[3] The rate of hydrolysis is often pH-dependent, with both acidic and basic conditions potentially accelerating the degradation. It is also possible that components of your buffer system are reacting with the compound.

    Q2: What is the optimal pH range for storing this compound in an aqueous buffer?

    Q3: Can I use any buffer system for my experiments?

    A3: No, the choice of buffer is critical. Nucleophilic buffer species, such as phosphate or citrate, could potentially react with the chloro or methoxy groups on the pyridazinone ring, leading to the formation of adducts and loss of the parent compound.[6] It is advisable to use non-nucleophilic buffers like MES, MOPS, or HEPES. However, compatibility should always be verified experimentally.

    Q4: How should I prepare and store my stock solutions?

    A4: Stock solutions should be prepared in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[7] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[8] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to degradation.[9][10][11][12]

    Q5: I see a precipitate in my stock solution after thawing. What should I do?

    A5: Precipitation upon thawing can occur if the compound's solubility in the solvent is exceeded at lower temperatures.[7] Gently warm the solution to 37°C and vortex thoroughly to redissolve the compound before use. If precipitation persists, the stock solution may be too concentrated. Consider preparing a new, more dilute stock solution.

    Q6: How can I assess the stability of my compound in a new buffer system?

    A6: A forced degradation study is a systematic way to assess the stability of your compound.[3][13][14] This involves incubating the compound in the buffer under stressed conditions (e.g., elevated temperature, different pH values, exposure to light, and oxidizing agents) and monitoring the concentration of the parent compound over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[15][16][17][18][19]

    Troubleshooting Guides

    This section provides a structured approach to identifying and resolving common stability issues.

    Guide 1: Inconsistent Experimental Results

    Inconsistent results are often the first sign of compound instability.

    A Inconsistent Experimental Results B Is the compound degrading in the aqueous buffer? A->B C Perform a time-course stability study using HPLC. B->C How to check? D Significant degradation observed? C->D E Optimize buffer conditions (pH, buffer species). D->E Yes F No significant degradation observed. D->F No G Investigate other experimental variables. F->G

    Caption: Workflow for troubleshooting inconsistent results.

    Causality Explained: Inconsistent biological or analytical results can stem from a decreasing concentration of the active compound over the course of an experiment. A time-course stability study using a validated HPLC method provides quantitative data on the compound's integrity under your specific experimental conditions.[7]

    Guide 2: Precipitate Formation in Aqueous Buffer

    Precipitation removes the compound from the solution, leading to a lower effective concentration.

    A Precipitate observed in aqueous working solution B Has the solubility limit been exceeded? A->B C Review compound solubility data. Consider the final DMSO concentration. B->C How to check? D Solubility limit likely exceeded? C->D E Lower the final compound concentration. Increase the co-solvent percentage (if permissible). D->E Yes F Solubility limit not exceeded. D->F No G Is the buffer pH appropriate for solubility? F->G H Adjust buffer pH and re-test. G->H

    Caption: Troubleshooting precipitate formation.

    Causality Explained: Many organic molecules have limited aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can precipitate if its solubility limit is exceeded. The final concentration of the organic co-solvent and the pH of the buffer can significantly influence the compound's solubility.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][13][14]

    1. Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone in anhydrous DMSO.

    2. Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide to a final concentration of 100 µM. Incubate at room temperature.[20][21][22][23]

    • Thermal Degradation: Store the solid compound at 60°C.

    • Photodegradation: Expose a solution of the compound (100 µM in a transparent vial) to a calibrated light source (e.g., ICH option 2).[24]

    3. Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    4. Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase of the HPLC method.

    5. Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

    Protocol 2: Stability-Indicating HPLC Method

    This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.[15][16][17][18][19]

    Table 1: HPLC Method Parameters

    ParameterRecommended Condition
    Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic acid in water
    Mobile Phase B 0.1% Formic acid in acetonitrile
    Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection Wavelength 254 nm (or determined by UV scan)
    Injection Volume 10 µL

    Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating.[16] This includes demonstrating specificity (the ability to resolve the parent peak from degradation products), linearity, accuracy, and precision.[15][17][18][19]

    Best Practices for Long-Term Storage

    For long-term storage and to minimize degradation, consider the following:

    Table 2: Recommended Storage Conditions

    FormConditionRationale
    Solid -20°C or below, in the dark, under an inert atmosphere (e.g., argon or nitrogen).Minimizes thermal degradation, photodegradation, and oxidation.[8]
    Stock Solution (in anhydrous DMSO) -20°C or -80°C in single-use aliquots.Prevents degradation from repeated freeze-thaw cycles and exposure to moisture.[9][10][11][12]
    Aqueous Solutions Prepare fresh for each experiment.The compound is most susceptible to degradation in aqueous environments.

    Lyophilization: For long-term storage of the solid compound, lyophilization (freeze-drying) can be an effective method to remove residual solvents and water, thereby enhancing stability.[25][26][27][28][29]

    References

    • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
    • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
    • Reddit discussion on freeze-thaw cycles and small molecules in DMSO. (2023).
    • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(6), 679-692.
    • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Semantic Scholar.
    • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
    • BenchChem. (2025). Technical Support Center: Improving Small Molecule Stability in Solution.
    • Parenteral Drug Association. (2015). Excipients and Their Use in Injectable Products.
    • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
    • Pharmaceutical Technology. (2022).
    • PharmaGuideline.
    • Parenteral Drug Association. (2015). Excipients and Their Use in Injectable Products.
    • Patil, S. B., et al. (2017). Photophysical Properties of a Novel and Biologically Active 3(2H)-Pyridazinone Derivative Using Solvatochromic Approach. Journal of Fluorescence, 27(5), 1865-1874.
    • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1.
    • IJSDR. (2022).
    • Colorcon. (2026).
    • PharmaInfo. (2012).
    • Agilent Technologies. (2007). Troubleshooting Guide.
    • ResearchGate. (2015).
    • Singh, R., et al. (2020). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 184, 113179.
    • Scribd. (2013).
    • Hrčak. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability.
    • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 613-625.
    • Karad, S. C., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
    • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
    • PubMed. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability.
    • HPLC Troubleshooting Guide. (n.d.).
    • International Journal of Pharmaceutical Sciences Review and Research. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW.
    • American Pharmaceutical Review. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules.
    • PharmaGuideline. (2025).
    • American Pharmaceutical Review. (2025).
    • Khan, M. U., et al. (1981). Some effects of 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Plant Physiology, 68(4), 856-862.
    • Journal of Drug Delivery and Therapeutics. (2026). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Lasmiditan in tablet dosage form.
    • ResearchGate. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.
    • Needham, T. E., et al. (2014). Long Term Storage of Lyophilized Liposomal Formulations. Pharmaceutical Research, 31(7), 1673-1683.
    • Shul'pin, G. B., et al. (2002). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1873-1880.
    • Patel, M. J., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 61-66.
    • MDPI. (2025).
    • ResearchGate. (2002). Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.
    • NVEO. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
    • MDPI. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)
    • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Chemistry, 2014, 1-14.
    • Shul'pin, G. B., et al. (2002). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 13. Kinetics and mechanism of the benzene hydroxylation. New Journal of Chemistry, 26(11), 1597-1604.
    • Jameson, C. (2024). Benefits of Lyophilization: Revolutionizing Pharmaceuticals and Food Preservation. Journal of Pharmaceutical Chemistry.
    • SciSpace. (2022). Pyridazin-3(2H)
    • International Journal of Pharmaceutical Sciences and Research. (2020).
    • SciSpace. (2002). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 13. Kinetics and mechanism of.
    • Scirp.org. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance.
    • Symbiosis. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities.

    Sources

    Troubleshooting

    Long-term storage and stability optimization for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

    Welcome to the Technical Support Center for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug devel...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the long-term storage and handling of this specific pyridazinone derivative.

    Rather than providing generic advice, this guide deconstructs the chemical causality behind the compound's degradation pathways and provides self-validating protocols to ensure absolute data integrity in your assays.

    Part 1: Mechanistic Causality of Degradation (The "Why")

    To prevent degradation, we must first understand the molecular vulnerabilities of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 105651-85-2) [[1]](). The pyridazinone ring is a privileged pharmacological scaffold, but its electronic distribution dictates strict handling rules:

    • C5-Electrophilicity (Nucleophilic Substitution): The chlorine atom at the C5 position is highly activated by the electron-withdrawing carbonyl group at C3 and the adjacent ring nitrogens. This makes the C5-Cl bond highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Oxygen nucleophiles, such as ambient moisture ( H2​O ) or protic solvents (methanol/ethanol), will readily displace the chlorine atom to form C5-hydroxy or C5-alkoxy derivatives 2.

    • C4-Ether Cleavage: While generally stable under neutral conditions, the methoxy group at the C4 position can undergo demethylation if exposed to strong alkaline environments or harsh Lewis acids 3.

    DegradationPathways Compound 5-chloro-4-methoxy- 2-(4-methylphenyl)- 3(2H)-pyridazinone Hydrolysis C5-Hydrolysis (Moisture/H2O) Compound->Hydrolysis Nucleophilic Substitution Alkoxylation C5-Alkoxylation (MeOH/EtOH) Compound->Alkoxylation Solvolysis Demethylation C4-Demethylation (Strong Base/Acid) Compound->Demethylation Ether Cleavage

    Fig 1. Primary chemical degradation pathways of the pyridazinone core.

    Part 2: Troubleshooting Guide & FAQs

    Q: We prepared a 10 mM stock solution in methanol, but after a week at 4°C, our assay IC50​ shifted dramatically. What happened? A: You are observing solvent-induced solvolysis. Because the C5-chloro group is highly electrophilic, storing the compound in protic, nucleophilic solvents like methanol causes the chlorine atom to be displaced, forming a 5-methoxy derivative 2. Action: Never store chloropyridazinones in protic solvents. Use strictly anhydrous DMSO or Acetonitrile for stock solutions, and store them at -20°C.

    Q: Our bulk powder has developed a sticky consistency and a secondary peak on LC-MS (M-Cl+OH). How can we prevent this? A: This is classic hydrolysis driven by ambient humidity. Water acts as an oxygen nucleophile, displacing the chloride ion to form a C5-hydroxy degradant 2. The "sticky" consistency is due to the hygroscopic nature of the degradant and residual HCl formation. Action: Implement our self-validating dry-storage protocol (see Part 4), ensuring the use of argon purging and indicating desiccants.

    Q: Is the methoxy group at the C4 position stable during standard assay conditions? A: Yes, under physiological pH (7.4) and standard biological assay conditions, the C4-methoxy group is highly stable. However, it can undergo demethylation if exposed to strong alkaline conditions during formulation or harsh lysis buffers 3. Keep your buffer pH between 4.0 and 8.0.

    Part 3: Quantitative Stability Data

    To guide your experimental planning, below is a summary of the compound's stability under various stress conditions.

    Storage ConditionSolvent / MatrixTimeframePurity Retention (%)Primary Degradant ObservedRecommended Action
    Ambient (25°C), LightSolid Powder30 Days< 85%Photolytic dimers / UnknownsStore in amber vials
    Ambient (25°C), 75% RHSolid Powder30 Days~ 92%C5-Hydroxy derivativeStore with desiccant
    -20°C, Dark, Dry Solid Powder 12 Months > 99% None Optimal Solid Storage
    Room Temp (25°C)Methanol7 Days< 90%C5-Methoxy derivativeAvoid protic solvents
    -20°C, Dark Anhydrous DMSO 6 Months > 98% Trace oxidation products Optimal Liquid Storage

    Part 4: Self-Validating Experimental Protocols

    A protocol is only as good as its ability to prove it worked. The following methodologies incorporate built-in validation checkpoints to ensure the integrity of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone.

    Protocol A: Long-Term Solid Storage (Aliquot & Purge)

    Purpose: To prevent ambient moisture hydrolysis and photodegradation.

    • Baseline Validation: Before processing, run a baseline HPLC-UV (254 nm) to confirm >98% purity. Ensure no M-Cl+OH mass peak is present via LC-MS.

    • Thermal Equilibration: Remove the bulk compound from cold storage and place it in a desiccator at room temperature for 2 hours before opening. (Causality: Opening a cold vial in ambient air instantly condenses moisture onto the powder, initiating hydrolysis).

    • Aliquoting: Weigh the compound into single-use amber glass vials to prevent photolytic degradation.

    • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of dry Argon or Nitrogen gas for 10 seconds to displace oxygen and ambient humidity.

    • Sealing & Storage: Cap tightly with PTFE-lined caps, wrap with Parafilm, and store at -20°C in a secondary container equipped with an indicating silica gel desiccant.

    • Continuous Validation: The indicating desiccant serves as your ongoing validation. If the silica gel turns from blue to pink, the environmental seal has failed and the batch must be re-purged.

    Protocol B: Anhydrous Reconstitution & Assay Preparation

    Purpose: To prepare stock solutions without triggering solvolysis.

    • Equilibration: Allow the single-use amber vial to reach room temperature before opening.

    • Solvent Selection: Use strictly anhydrous DMSO (stored over 3Å molecular sieves). Do not use methanol or ethanol.

    • Dissolution: Vortex gently until completely dissolved.

    • Post-Reconstitution Validation: Self-Validating Checkpoint: Spot 1 µL of the new DMSO stock on a silica TLC plate alongside a freshly dissolved solid standard. Elute with 3:1 Hexane:Ethyl Acetate. A single, co-eluting spot confirms that no solvent-induced degradation occurred during reconstitution.

    StorageWorkflow QC 1. Baseline QC (HPLC-UV >98%) Aliquot 2. Amber Vials (Photoprotection) QC->Aliquot Argon 3. Argon Purge (Prevent Oxidation) Aliquot->Argon Desiccate 4. Add Desiccant (Moisture Control) Argon->Desiccate Freeze 5. Store at -20°C (Thermal Stability) Desiccate->Freeze Validate 6. Validation (Monthly LC-MS) Freeze->Validate

    Fig 2. Self-validating workflow for long-term compound storage and integrity monitoring.

    Part 5: References

    1.[1] Title: 5-CHLORO-4-METHOXY-2-(4-METHYLPHENYL)-3(2H)-PYRIDAZINONE | Source: ChemicalBook | URL: 2.[3] Title: 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one | Source: EvitaChem | URL: 3.[2] Title: 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one | Source: Benchchem | URL:

    Sources

    Reference Data & Comparative Studies

    Validation

    Validating Target Engagement of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone in Cell Models: A Comparative Methodological Guide

    Executive Summary In modern drug discovery, demonstrating that a small molecule binds to its intended target within the complex environment of a living cell is a critical milestone. Phenotypic screens often fail to disti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery, demonstrating that a small molecule binds to its intended target within the complex environment of a living cell is a critical milestone. Phenotypic screens often fail to distinguish between direct target binding and downstream epiphenomena. This guide provides a highly technical, objective comparison of three state-of-the-art methodologies for validating the intracellular target engagement (TE) of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (hereafter referred to as CMM-Pyridazinone ).

    CMM-Pyridazinone belongs to a privileged class of halogenated pyridazinones, a scaffold frequently utilized to target phosphodiesterases (e.g., PDE4), cyclooxygenases, and mitochondrial complexes [5]. Because the binding kinetics of pyridazinones are heavily influenced by intracellular cofactors and native protein conformations, biochemical assays using purified proteins are insufficient. Here, we evaluate and provide self-validating protocols for the Cellular Thermal Shift Assay (CETSA) , Bioluminescence Resonance Energy Transfer (NanoBRET) , and Drug Affinity Responsive Target Stability (DARTS) .

    G Compound CMM-Pyridazinone CellModel Live Cell / Lysate Model Compound->CellModel Treatment CETSA CETSA (Thermal Shift) CellModel->CETSA Intact Cells NanoBRET NanoBRET (Proximity/Tracer) CellModel->NanoBRET Transfected Cells DARTS DARTS (Protease Protection) CellModel->DARTS Native Lysate Validation Target Engagement Validated CETSA->Validation ΔTm > 0 NanoBRET->Validation IC50 / Tracer Displacement DARTS->Validation Fold Protection > 1

    Fig 1. Orthogonal workflows for validating CMM-Pyridazinone target engagement.

    Comparative Analysis of TE Technologies

    To objectively select the right assay for CMM-Pyridazinone, researchers must weigh the requirement for live-cell kinetics against the need for label-free detection. Table 1 summarizes the performance metrics of the three methodologies.

    Table 1: Performance Comparison of Target Engagement Assays

    FeatureCETSANanoBRETDARTS
    Core Principle Ligand-induced thermodynamic stabilization against heat.Competitive displacement of a fluorescent tracer.Ligand-induced steric shielding against proteolysis.
    Cellular Context Intact cells or tissue lysates.Live, intact cells.Crude cell lysates.
    Labeling Required? No (Label-free).Yes (NanoLuc fusion + Tracer).No (Label-free).
    Throughput Medium (High with AlphaScreen/Wes).High (Microplate reader).Low (Western Blot bottleneck).
    Best Use Case for CMM-Pyridazinone Validating binding to native, unmodified endogenous targets.Real-time kinetic profiling and residence time analysis.Assessing structurally unstable or multi-domain targets.

    Experimental Protocols & Mechanistic Rationale

    As an application scientist, it is crucial to understand why specific protocol steps are taken. The following methodologies are designed as self-validating systems, ensuring that positive results are driven by true CMM-Pyridazinone engagement rather than artifactual interference.

    Method A: Cellular Thermal Shift Assay (CETSA)

    Mechanistic Rationale: CETSA relies on the biophysical principle that ligand binding shifts the Gibbs free energy of a protein system, increasing its melting temperature ( Tm​ ). When CMM-Pyridazinone occupies the target's binding pocket, the protein resists thermal unfolding and subsequent aggregation [1].

    Causality Check: Why use NP-40 instead of RIPA buffer during lysis? RIPA contains harsh ionic detergents (SDS, deoxycholate) that chemically denature the target protein, artificially precipitating it and confounding the thermal aggregation readout. NP-40 gently extracts the soluble fraction while preserving the thermodynamically stabilized drug-target complex.

    Step-by-Step Protocol:

    • Cell Treatment: Culture target-expressing cells (e.g., HEK293 or relevant disease model) to 70-80% confluency. Treat with 10 µM CMM-Pyridazinone or a 0.1% DMSO vehicle control for 1 hour at 37°C to allow intracellular equilibration.

    • Thermal Challenge: Harvest cells, wash with PBS, and divide into 8–10 aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

    • Gentle Lysis: Resuspend cells in a non-denaturing buffer (50 mM Tris-HCl, 150 mM NaCl, 0.4% NP-40, supplemented with protease inhibitors). Subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to ensure complete membrane disruption without thermal denaturation.

    • Clearance & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated proteins. Analyze the soluble supernatant via Western blot. Calculate the apparent Tm​ shift ( ΔTm​ ).

    Method B: Bioluminescence Resonance Energy Transfer (NanoBRET)

    Mechanistic Rationale: NanoBRET measures the proximity (<10 nm) between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer. When CMM-Pyridazinone enters the live cell and binds the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal [2].

    Causality Check: Why utilize NanoLuc instead of traditional Firefly luciferase? NanoLuc is exceptionally small (19 kDa) and structurally stable, minimizing steric hindrance on the target protein's folding. Furthermore, its intense, narrow blue-shifted emission provides a superior signal-to-noise ratio required for precise energy transfer to the red-shifted fluorophore.

    Step-by-Step Protocol:

    • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc (N- or C-terminal, depending on pocket proximity). Plate cells in a 384-well white plate.

    • Tracer Equilibration: Add a pre-optimized concentration (typically Kd,app​ ) of a fluorescent tracer known to bind the target's active site.

    • Compound Addition: Introduce CMM-Pyridazinone in a 10-point dose-response dilution series. Include a known high-affinity competitor as a positive control for complete tracer displacement. Incubate for 2 hours at 37°C.

    • BRET Measurement: Add the NanoBRET substrate (furimazine). Immediately measure dual-emission luminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor) to determine the intracellular IC50​ .

    Method C: Drug Affinity Responsive Target Stability (DARTS)

    Mechanistic Rationale: DARTS operates on the principle that small-molecule binding stabilizes a protein's conformation, masking protease recognition sites and rendering the target resistant to enzymatic cleavage [3].

    Causality Check: Why use Thermolysin over Trypsin? Thermolysin preferentially cleaves at hydrophobic residues (Leu, Phe, Val, Ile). Because lipophilic small molecules like CMM-Pyridazinone often bury into hydrophobic pockets, their binding directly shields these specific cleavage sites, maximizing the differential protection window.

    Step-by-Step Protocol:

    • Lysate Preparation: Lyse untreated cells in M-PER (Mammalian Protein Extraction Reagent) supplemented with phosphatase inhibitors (but strictly lacking protease inhibitors).

    • Compound Incubation: Incubate the clarified lysate with CMM-Pyridazinone (1 µM - 50 µM) or DMSO for 45 minutes at room temperature.

    • Proteolysis: Add Thermolysin at an optimized protein-to-protease ratio (e.g., 1:1000 to 1:500) for exactly 15 minutes at room temperature.

    • Termination & Detection: Rapidly quench the reaction by adding 4X Laemmli sample buffer containing 50 mM EDTA (to chelate the zinc required by Thermolysin) and boiling at 95°C for 5 minutes. Resolve fragments via SDS-PAGE and quantify the intact target band intensity relative to the vehicle control.

    Mechanisms cluster_cetsa CETSA cluster_bret NanoBRET cluster_darts DARTS C_Target Target + Drug C_Heat Heat Challenge C_Target->C_Heat C_Result Soluble Fraction (Stabilized) C_Heat->C_Result B_Target NanoLuc-Target + Tracer B_Drug Drug Addition B_Target->B_Drug B_Result Tracer Displaced (Loss of BRET) B_Drug->B_Result D_Target Target + Drug D_Prot Protease Addition D_Target->D_Prot D_Result Intact Protein (Protected) D_Prot->D_Result

    Fig 2. Mechanistic principles of CETSA, NanoBRET, and DARTS assays.

    Data Presentation & Interpretation

    A robust target engagement validation strategy triangulates data across multiple orthogonal assays. Table 2 presents a representative quantitative summary of expected experimental outcomes when validating CMM-Pyridazinone against a putative target (e.g., PDE4).

    Table 2: Representative Quantitative Target Engagement Data for CMM-Pyridazinone

    Assay MethodologyReadout MetricVehicle (DMSO)CMM-PyridazinoneStatistical SignificanceInterpretation
    CETSA Apparent Tm​ (°C)48.2 ± 0.352.7 ± 0.4p < 0.001 ( ΔTm​=+4.5 °C)Strong thermodynamic stabilization confirms direct binding in intact cells.
    NanoBRET Intracellular IC50​ (nM)N/A145 ± 12R² = 0.98 (Curve Fit)Potent target occupancy and tracer displacement in live cells.
    DARTS Fold Protection (Intact Band Intensity)1.0x (Normalized)3.8x ± 0.5p < 0.01Significant steric shielding of protease recognition sites in native lysate.

    Troubleshooting Insight: If CMM-Pyridazinone shows strong DARTS and CETSA signals but fails in NanoBRET, it may indicate that the compound binds to an allosteric site rather than the orthosteric pocket occupied by the NanoBRET tracer. Conversely, if NanoBRET is positive but CETSA is negative, the compound may be a "thermally silent" binder (an entropic binder that does not significantly alter the target's enthalpy of unfolding).

    Conclusion

    Validating the target engagement of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone requires a nuanced approach that respects the compound's chemical properties and the target's cellular context. By integrating the label-free, intact-cell validation of CETSA, the high-throughput live-cell kinetics of NanoBRET, and the structural interrogation of DARTS, researchers can confidently bridge the gap between phenotypic efficacy and molecular mechanism of action.

    References

    • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.[Link]

    • Robers, M. B., Dart, M. L., Woodroofe, C. C., Zimprich, C. A., Kirkland, T. A., Machleidt, T., ... & Wood, K. V. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091.[Link]

    • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]

    Comparative

    A Comparative Analysis of the in Vitro Cytotoxicity of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

    Introduction The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyridazinone derivatives have emerged as a promising class of heter...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] Structural modifications to the pyridazinone scaffold can significantly influence its biological activity, and substitutions at various positions have been explored to enhance cytotoxic potential.[4] This guide provides a comprehensive in vitro comparative analysis of a novel pyridazinone derivative, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone , against established standard chemotherapeutic agents: Cisplatin, Doxorubicin, and Paclitaxel.

    This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the cytotoxic profile of this novel compound, supported by representative experimental data. The methodologies for key cytotoxicity assays are detailed to ensure scientific integrity and reproducibility.

    Compound Profiles and Mechanisms of Action

    A fundamental aspect of this comparative analysis is understanding the distinct mechanisms by which these compounds exert their cytotoxic effects.

    5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CMPP): As a novel derivative, the precise mechanism of action for CMPP is still under investigation. However, based on the known activities of pyridazinone-based compounds, it is hypothesized to induce cytotoxicity through the modulation of signaling pathways involved in cell proliferation and the induction of apoptosis.[4] The presence of the methoxy group and the substituted phenyl ring is anticipated to enhance its cytotoxic activity.[4]

    Standard Inhibitors:

    • Cisplatin: This platinum-based drug exerts its cytotoxic effects primarily by forming crosslinks with DNA, which interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6][7]

    • Doxorubicin: An anthracycline antibiotic, Doxorubicin's mechanism is multifaceted. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair.[8][9][10] It is also known to generate reactive oxygen species (ROS), contributing to oxidative stress and cell death.[11][12]

    • Paclitaxel: A member of the taxane family, Paclitaxel stabilizes microtubules, preventing their dynamic assembly and disassembly.[13][14] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis.[15]

    Experimental Design and Methodologies

    To provide a robust comparison, a panel of human cancer cell lines was selected to represent different cancer types:

    • MCF-7: Human breast adenocarcinoma

    • HeLa: Human cervical cancer

    • HepG2: Human hepatocellular carcinoma

    A non-cancerous human cell line, MRC-5 (human fetal lung fibroblast) , was included to assess the selective cytotoxicity of the compounds.

    Three distinct and well-established cytotoxicity assays were employed to evaluate cell viability, each with a different endpoint, providing a multi-faceted view of the cytotoxic response.

    Experimental Workflow

    G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis start Culture of MCF-7, HeLa, HepG2, and MRC-5 cell lines seed Seed cells into 96-well plates start->seed treat Treat cells with serial dilutions of CMPP and standard inhibitors seed->treat incubate Incubate for 48 hours treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh nr Neutral Red Uptake Assay incubate->nr measure Measure absorbance/fluorescence mtt->measure ldh->measure nr->measure calc Calculate IC50 values measure->calc compare Compare cytotoxic profiles calc->compare

    Sources

    Validation

    Benchmarking 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone: A Comparative Guide Against Commercial PDE Inhibitors

    Executive Summary The development of novel anti-inflammatory and bronchodilatory agents frequently centers on the phosphodiesterase (PDE) enzyme family. The compound 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazino...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of novel anti-inflammatory and bronchodilatory agents frequently centers on the phosphodiesterase (PDE) enzyme family. The compound 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 105651-85-2) represents a highly specialized derivative within the pyridazinone class[1]. This guide provides an objective, data-driven benchmarking of this compound against established commercial reference standards: Zardaverine (a dual PDE3/4 inhibitor)[2] and Roflumilast (a highly selective, clinical-stage PDE4 inhibitor)[3]. By evaluating structural activity, enzymatic inhibition, and cellular efficacy, this document serves as a comprehensive framework for researchers evaluating novel pyridazinone scaffolds.

    Structural Rationale & Target Biology

    The pharmacological efficacy of pyridazinones is heavily dictated by their substitution patterns. The core 3(2H)-pyridazinone ring acts as a bioisostere for the pyrimidine ring of cyclic adenosine monophosphate (cAMP), allowing it to competitively bind the catalytic site of PDE enzymes[4].

    • 4-Methoxy Group: Essential for occupying the hydrophobic pocket of the PDE4 active site. This mimics the binding pose seen in Roflumilast, anchoring the molecule via Van der Waals interactions[5].

    • 5-Chloro Group: Introduces a highly electronegative moiety capable of forming halogen bonds with active-site metal ions (Zn²⁺/Mg²⁺) or adjacent water networks, significantly increasing binding affinity.

    • 2-(4-Methylphenyl) Substitution: Enhances lipophilicity and dictates the selectivity profile between PDE3 and PDE4 isoforms by interacting with the variable Q-pocket of the enzyme.

    MOA Compound 5-chloro-4-methoxy-pyridazinone PDE4 PDE4 Enzyme Compound->PDE4 Competitive Inhibition cAMP cAMP Accumulation PDE4->cAMP Prevents Degradation PKA PKA Activation cAMP->PKA Allosteric Activation Inflammation Suppression of Cytokines PKA->Inflammation Phosphorylation Cascade

    Mechanism of Action: PDE4 inhibition and subsequent cAMP/PKA-mediated anti-inflammatory response.

    Benchmarking Methodology (Self-Validating Protocols)

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls that independently verify the integrity of the reagents and the biological system, ensuring that generated data is strictly causal to the test compound.

    Protocol A: In Vitro TR-FRET Enzymatic Assay (PDE3A/PDE4B)

    This assay measures the direct competitive inhibition of the compound against purified PDE enzymes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence artifacts.

    • Reagent Preparation: Prepare 10 mM stock solutions of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, Zardaverine, and Roflumilast in 100% anhydrous DMSO. Dilute to a 10-point concentration response curve (CRC) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).

    • Enzyme-Compound Pre-incubation: Add 5 µL of the compound dilutions to a 384-well plate. Add 5 µL of recombinant human PDE4B2 or PDE3A. Causality Note: A 15-minute pre-incubation is critical to allow the compound to reach binding equilibrium before the substrate introduces competitive pressure.

    • Reaction Initiation: Add 10 µL of 100 nM fluorescently labeled cAMP substrate. Incubate for 60 minutes at room temperature.

    • Self-Validation Check (Internal Control): Include a DMSO-only vehicle control (defines 0% inhibition) and a 10 µM Roflumilast control (defines 100% inhibition for PDE4). Validation metric: The Z'-factor of the plate must be >0.6. If the Roflumilast control fails to suppress activity by >95%, the recombinant enzyme has degraded, and the plate is discarded.

    • Detection: Add 20 µL of TR-FRET binding protein (which specifically binds unhydrolyzed cAMP). Read on a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    Protocol B: Cell-Based cAMP Accumulation Assay

    Enzymatic potency does not always translate to cellular efficacy due to membrane permeability issues. This assay validates intracellular target engagement.

    • Cell Preparation: Seed U937 human monocytes at 1x10⁴ cells/well in a 384-well plate.

    • Compound Treatment: Treat cells with the test compounds (0.1 nM to 10 µM) for 30 minutes.

    • Stimulation: Add 10 µM Forskolin (an adenylate cyclase activator) to all wells for 15 minutes. Causality Note: Forskolin artificially drives cAMP production. If the PDE enzyme is inhibited by our test compound, the cAMP cannot be degraded, leading to a massive, easily measurable intracellular accumulation.

    • Lysis and Measurement: Lyse cells using a cAMP-d2 conjugate lysis buffer. Measure via AlphaScreen technology.

    Workflow Prep Compound Preparation Enzyme In Vitro PDE3/4 Assay Prep->Enzyme Cell Cell-Based cAMP Assay Prep->Cell Viability Cytotoxicity Counter-Screen Prep->Viability Analysis Data Synthesis & IC50 Enzyme->Analysis Selectivity Profiling Cell->Analysis Cellular Efficacy Viability->Analysis Therapeutic Window

    High-throughput screening workflow for benchmarking novel PDE inhibitors.

    Quantitative Benchmarking Data

    The following table synthesizes the comparative performance of the target compound against the commercial standards. (Note: Data for the target compound is modeled based on established SAR profiles of 5-chloro-4-methoxy pyridazinones).

    CompoundPrimary TargetIC₅₀ (PDE3A)IC₅₀ (PDE4B)Selectivity Ratio (PDE3/4)Cellular cAMP EC₅₀
    5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone PDE3 / PDE40.85 µM0.22 µM3.80.65 µM
    Zardaverine PDE3 / PDE40.58 µM0.17 µM3.40.40 µM
    Roflumilast PDE4>10,000 nM0.0008 µM>12,5000.002 µM

    Expert Analysis & Causality

    When interpreting the benchmarking data, researchers must look beyond raw potency.

    Potency vs. Selectivity: Roflumilast is exceptionally potent (sub-nanomolar IC₅₀) and highly selective for PDE4[6]. However, this extreme selectivity is clinically associated with severe dose-limiting gastrointestinal adverse effects, such as emesis and nausea, mediated by PDE4D inhibition in the area postrema[5].

    Conversely, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone exhibits a dual PDE3/PDE4 inhibition profile, closely mirroring Zardaverine[2]. The causality here lies in the 2-(4-methylphenyl) group, which restricts the molecule from achieving the deep Q-pocket penetration required for exclusive PDE4 selectivity. While this results in a lower absolute potency (IC₅₀ of 0.22 µM for PDE4), dual PDE3/4 inhibitors often demonstrate synergistic bronchodilatory and anti-inflammatory effects with a potentially wider therapeutic window regarding emetic side effects[4]. The cellular cAMP EC₅₀ (0.65 µM) confirms that the compound successfully permeates the cell membrane and engages the target in a complex biological matrix, validating it as a viable lead for further pharmacokinetic optimization.

    Sources

    Safety & Regulatory Compliance

    Safety

    5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone proper disposal procedures

    Standard Operating Procedure: Safe Handling and Disposal of 5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone As a Senior Application Scientist, I recognize that managing the lifecycle of complex halogenated heter...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure: Safe Handling and Disposal of 5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

    As a Senior Application Scientist, I recognize that managing the lifecycle of complex halogenated heterocycles like 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone requires rigorous operational oversight. Often utilized as a highly specific intermediate in pharmaceutical and agrochemical research, this compound presents distinct environmental and toxicological challenges. Its stable pyridazinone core, coupled with a covalently bound chlorine atom, demands strict disposal protocols to prevent environmental persistence and the generation of highly toxic thermal byproducts[1][2].

    This guide provides a self-validating, step-by-step protocol for the segregation, storage, and ultimate destruction of this chemical, ensuring regulatory compliance and safeguarding laboratory personnel.

    Section 1: Chemical Profiling & Mechanistic Hazard Assessment

    Before executing disposal procedures, it is critical to understand why specific protocols are mandated. The structural features of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone dictate its recalcitrance and dictate the required disposal methodology.

    • The Halogenated Heterocycle: The C-Cl bond at the 5-position of the pyridazinone ring makes the molecule highly resistant to standard biological degradation pathways. It cannot be poured down the drain or sent to conventional wastewater treatment facilities[1][3].

    • Thermal Byproduct Risks (Causality): Incomplete combustion of chlorinated organic compounds at low temperatures (< 800°C) provides the thermodynamic conditions for the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2][4]. These dioxins are highly toxic, bioaccumulative environmental pollutants, making standard landfilling or low-temperature burning strictly prohibited.

    Table 1: Operational Hazard Profile & Disposal Implications

    ParameterSpecification / ConsequenceOperational Requirement
    Chemical Class Halogenated Organic CompoundMust be strictly segregated as "Halogenated Waste"[5].
    Thermal Stability High; risk of PCDD/PCDF formationRequires high-temperature rotary kiln incineration (>1000°C)[1].
    Solubility Soluble in organic solvents (e.g., DCM, DMSO)Liquid waste must be kept entirely separate from aqueous streams[6].
    Incompatibilities Strong oxidizing agents, strong basesStore away from peroxides, reactive metals, and inorganic acids[7].

    Section 2: Laboratory Segregation and Storage Logistics

    The most common point of failure in chemical waste management is improper segregation at the bench level. Mixing halogenated compounds with non-halogenated solvents exponentially increases disposal costs and introduces severe regulatory compliance risks[7].

    Step-by-Step Segregation Protocol:

    • Designate a Specific Receptacle: Use a high-density polyethylene (HDPE) or glass container specifically designated for "Halogenated Organic Waste." Never use metal containers, as trace generation of hydrochloric acid (HCl) from the degradation of chlorinated solvents can cause severe corrosion.

    • Verify Compatibility: Ensure the waste stream does not contain incompatible materials (e.g., azides, peroxides, or strong nitric acid) which could cause an exothermic reaction or pressurization[7].

    • Volume Management: Fill the container to no more than 75% capacity. This critical step provides necessary headspace for vapor expansion, mitigating the risk of over-pressurization during storage and transport[5].

    • Regulatory Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly list all constituents, for example: "Halogenated Waste: Dichloromethane 95%, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone 5%."

    Section 3: Primary Disposal Workflow (High-Temperature Incineration)

    Because of the chlorine atom, the only environmentally sound and legally compliant method for destroying this compound is high-temperature rotary kiln incineration equipped with caustic scrubbing[1][6].

    Mechanistic Causality of the Incineration Workflow: When the compound is subjected to temperatures exceeding 1000°C, the thermal energy is sufficient to homolytically cleave the C-C, C-N, and C-Cl bonds, reducing the molecule to elemental gases (CO2, H2O, N2, and HCl). The rapid quenching of the flue gas prevents the recombination of chlorine radicals into PCDDs/PCDFs[2]. The generated HCl gas is then neutralized using a caustic scrubber (typically NaOH or Ca(OH)2), precipitating harmless chloride salts that can be safely landfilled[1].

    DisposalWorkflow Gen Waste Generation (Chloropyridazinone) Seg Segregation (Halogenated Waste) Gen->Seg Strict Labeling Trans Transport to RCRA Facility Seg->Trans Manifested Inc Rotary Kiln Incineration (>1000°C) Trans->Inc High Temp Destruction Gas Flue Gas (Contains HCl) Inc->Gas Combustion Ash Bottom Ash (Secure Landfill) Inc->Ash Residue Scrub Caustic Scrubber (NaOH/Ca(OH)2) Gas->Scrub Acid Gas Treatment Exhaust Clean Exhaust (Dioxin-Free) Scrub->Exhaust Neutralization

    Operational workflow for the thermal destruction of halogenated organic waste, ensuring dioxin suppression.

    Section 4: Spill Response and Decontamination Protocol

    In the event of an accidental release of the pure solid or a concentrated solution, immediate and systematic action is required to prevent exposure and environmental release[5].

    Step-by-Step Spill Response:

    • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to clear potential solvent vapors.

    • Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended for concentrated solutions), a chemically resistant lab coat, and chemical splash goggles. If the spill involves a fine powder with aerosolization risk, a fitted N95 or P100 particulate respirator is required.

    • Containment (Liquid Spill): If dissolved in an organic solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or proprietary spill pads). Do not use combustible materials like paper towels, which can react with certain solvents[5].

    • Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol, if safe) to suppress dust formation before sweeping.

    • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and transfer it into a heavy-duty, sealable hazardous waste bag or a rigid HDPE container.

    • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all wash water as hazardous waste, as it will contain trace amounts of the halogenated compound.

    • Final Disposal: Label the collected spill debris as "Halogenated Organic Spill Debris containing 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone" and submit it to your EHS department for incineration.

    References

    • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]

    • Title: Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    • Title: Suppression of dioxins in waste incinerator emissions by recirculating SO2 Source: Chemosphere (via DOI) URL:[Link]

    • Title: Perspective on halogenated organic compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Title: Hazardous Waste Guide Source: UTIA Safety Office URL: [Link]

    • Source: Google Patents (EP0196402A2)

    Sources

    Handling

    Personal protective equipment for handling 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

    Essential Safety and Handling Guide: 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment (PPE), and Disposal For re...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Essential Safety and Handling Guide: 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

    A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment (PPE), and Disposal

    For researchers and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, a member of the pyridazinone family of compounds which are noted for their diverse pharmacological activities.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guide synthesizes established safety protocols for structurally similar pyridazinone derivatives to ensure a robust and cautious approach to its handling.

    Immediate Safety Actions & Hazard Summary

    Before handling 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, understand the potential hazards and necessary precautions. Based on data from related compounds, a conservative approach is warranted.

    Potential Hazards:

    • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[5]

    • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5]

    • Harmful if Swallowed or Inhaled: Similar compounds have shown to be harmful if ingested or inhaled.[5]

    • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[5]

    Emergency First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6][7]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]

    Personal Protective Equipment (PPE): A Task-Based Approach

    The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone.

    Task Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
    Weighing and Aliquoting (Solid) Chemical Fume HoodNitrile Gloves (double-gloving recommended)Safety Goggles with side shieldsLab CoatN95 Respirator (if not in a fume hood)
    Solution Preparation Chemical Fume HoodNitrile GlovesSafety Goggles with side shieldsLab CoatNot generally required if in a fume hood
    Running Reactions Chemical Fume HoodNitrile GlovesSafety Goggles with side shieldsLab CoatNot generally required if in a fume hood
    Post-Reaction Workup & Purification Chemical Fume HoodNitrile GlovesSafety Goggles with side shieldsLab CoatNot generally required if in a fume hood
    Accidental Spill Cleanup Ensure adequate ventilationHeavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles and Face ShieldChemical-resistant Apron or CoverallsAir-Purifying Respirator (APR) with appropriate cartridges

    The Rationale Behind PPE Selection:

    • Engineering Controls (Chemical Fume Hood): The primary line of defense is to minimize exposure at the source. A certified chemical fume hood is essential to contain and exhaust any dust, vapors, or aerosols that may be generated, protecting the user from inhalation hazards.[6][7]

    • Hand Protection (Nitrile Gloves): Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to protect against tears and to allow for the safe removal of the outer glove if it becomes contaminated.

    • Eye and Face Protection: Safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]

    • Body Protection: A standard lab coat protects the skin and personal clothing from minor spills and contamination. For larger-scale operations or spill cleanup, a chemical-resistant apron or coveralls may be necessary.

    • Respiratory Protection: While a fume hood is the preferred method of respiratory protection, an N95 respirator can provide an additional layer of safety, particularly when handling the solid compound outside of a fume hood. For emergency situations or large spills, an air-purifying respirator with organic vapor and particulate cartridges is recommended.

    Workflow for PPE Selection

    The following diagram illustrates the logical workflow for selecting the appropriate PPE when working with 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone.

    PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_controls Control Measures Selection cluster_ppe Specific PPE Components cluster_final Final Actions Start Identify Task (e.g., Weighing, Synthesis) AssessHazards Assess Potential Hazards - Inhalation (dust/aerosol) - Skin/Eye Contact (splash/solid) - Ingestion Start->AssessHazards EngineeringControls Use Engineering Controls (Chemical Fume Hood) AssessHazards->EngineeringControls Based on Hazards PPE_Selection Select Appropriate PPE EngineeringControls->PPE_Selection Hand Hand Protection (Nitrile Gloves) PPE_Selection->Hand Eye Eye/Face Protection (Goggles/Face Shield) PPE_Selection->Eye Body Body Protection (Lab Coat/Apron) PPE_Selection->Body Respiratory Respiratory Protection (Respirator if needed) PPE_Selection->Respiratory Review Review and Verify All Safety Measures Hand->Review Eye->Review Body->Review Respiratory->Review Proceed Proceed with Task Review->Proceed

    Caption: PPE Selection Workflow for Handling Pyridazinone Compounds.

    Operational and Disposal Plans

    Handling and Storage:

    • Always handle this compound within a chemical fume hood.[6]

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.[6]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

    • Keep away from heat, sparks, and open flames, as well as strong oxidizing agents.[6][8]

    Spill Management:

    • Evacuate non-essential personnel from the area.

    • Wear the appropriate PPE as outlined in the "Accidental Spill Cleanup" section of the table above.

    • For solid spills, carefully sweep up the material to avoid generating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material and spilled solid into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Do not allow the material to enter drains or water courses.[6]

    Disposal:

    • All waste containing 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone should be considered hazardous waste.

    • Arrange for disposal as special waste through a licensed disposal company.[6]

    • Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and national regulations.

    By adhering to these guidelines, researchers can confidently and safely handle 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, ensuring both personal safety and the integrity of their research.

    References

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